Chloride ionophore IV
Descripción
Propiedades
IUPAC Name |
1-butyl-3-[2,7-ditert-butyl-5-(butylcarbamothioylamino)-9,9-dimethylxanthen-4-yl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N4OS2/c1-11-13-15-34-29(39)36-25-19-21(31(3,4)5)17-23-27(25)38-28-24(33(23,9)10)18-22(32(6,7)8)20-26(28)37-30(40)35-16-14-12-2/h17-20H,11-16H2,1-10H3,(H2,34,36,39)(H2,35,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGZJHGSLBVTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3NC(=S)NCCCC)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585028 | |
| Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187404-67-7 | |
| Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chloride Ionophore IV (CAS: 187404-67-7): A Technical Guide for Researchers
An In-depth Examination of a Key Tool in Chloride Ion Transport Research and its Therapeutic Potential
Chloride Ionophore IV, with the CAS number 187404-67-7, is a synthetic, neutral ionophore that has garnered significant attention for its selective transport of chloride ions across lipid membranes. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental applications, and potential therapeutic uses for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis
This compound, chemically known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a white to off-white powder. Its structure, featuring a xanthene backbone with two butylthiourea groups, is crucial for its function. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 187404-67-7 | |
| Molecular Formula | C₃₃H₅₀N₄OS₂ | |
| Molecular Weight | 582.91 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (8.33 mg/mL with sonication) | |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. |
Synthesis:
The synthesis of this compound is achieved through a thiourea-forming reaction. The core of this process involves the nucleophilic addition of the amine groups of a diamine precursor to an isothiocyanate.
Caption: Synthesis of this compound.
Mechanism of Action
This compound facilitates the transport of chloride ions (Cl⁻) across lipid bilayers, a process that is otherwise thermodynamically unfavorable.[1] Its mechanism relies on the formation of a reversible complex with a chloride ion. The thiourea (B124793) groups in the ionophore's structure act as hydrogen bond donors, creating a binding pocket that selectively encapsulates a chloride ion.[1] This neutral complex can then diffuse across the hydrophobic core of the cell membrane, releasing the chloride ion on the other side and thus dissipating the chloride concentration gradient.
Caption: Mechanism of Chloride Transport.
Experimental Protocols
Synthesis of this compound
This protocol outlines the laboratory synthesis of this compound.
Materials:
-
4,5-Diamino-2,7-di-tert-butyl-9,9-dimethylxanthene
-
Butyl isothiocyanate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene in anhydrous DCM or THF.
-
Add 2.2 equivalents of butyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
In Vitro Chloride Transport Assay (Adapted from Calcein Quenching Assay)
This protocol provides a method to assess the chloride transport activity of this compound using large unilamellar vesicles (LUVs) and a chloride-sensitive fluorescent dye like lucigenin.
Materials:
-
Phospholipids (e.g., POPC)
-
Chloride-sensitive fluorescent dye (e.g., lucigenin)
-
This compound
-
Buffer solutions (e.g., HEPES) with and without chloride salts (e.g., NaCl, NaNO₃)
-
Extruder for LUV preparation
-
Fluorometer
Procedure:
-
LUV Preparation: Prepare LUVs containing the chloride-sensitive dye by extrusion. The internal buffer should be chloride-free (e.g., containing NaNO₃).
-
Assay Setup: Suspend the LUVs in an external buffer containing a high concentration of chloride (e.g., NaCl).
-
Baseline Measurement: Record the baseline fluorescence of the LUV suspension.
-
Ionophore Addition: Add a solution of this compound in a suitable solvent (e.g., DMSO) to the LUV suspension.
-
Fluorescence Quenching: Monitor the decrease in fluorescence over time. The influx of chloride ions into the vesicles will quench the fluorescence of the entrapped dye.
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of chloride transport mediated by the ionophore.
In Vivo Monitoring of Chloride Levels in a Cystic Fibrosis Mouse Model
This protocol describes the use of optical nanosensors incorporating this compound to monitor interstitial fluid chloride levels in a cystic fibrosis mouse model.[2]
Materials:
-
This compound
-
Chromoionophore (e.g., CHIV)
-
Poly(vinyl chloride) (PVC) and a plasticizer (e.g., DOS)
-
Tridodecylmethylammonium chloride (TTDMAC)
-
Tetrahydrofuran (THF)
-
Pluronic F-127
-
Cystic fibrosis mouse model (e.g., with CFTR mutation)
-
In vivo imaging system (IVIS)
Procedure:
-
Nanosensor Fabrication: Prepare the chloride-selective nanosensors by encapsulating the ionophore, chromoionophore, and other components within a polymer matrix.
-
Animal Preparation: Anesthetize the cystic fibrosis mouse model according to approved protocols.
-
Nanosensor Administration: Subcutaneously inject the nanosensor suspension into the region of interest.
-
Imaging: Acquire fluorescence images using an in vivo imaging system at appropriate excitation and emission wavelengths.
-
Pharmacological Intervention: Administer a therapeutic agent expected to modulate chloride levels.
-
Time-course Monitoring: Continuously monitor the fluorescence changes over time to track the dynamics of interstitial chloride concentration in response to the treatment.[2]
Therapeutic and Research Applications
Cystic Fibrosis
Cystic fibrosis is a genetic disorder characterized by defective chloride transport due to mutations in the CFTR protein.[3][4] this compound has shown promise in preclinical models by providing an alternative pathway for chloride transport, potentially compensating for the dysfunctional CFTR channels.[1] In vivo studies using nanosensors with this ionophore have demonstrated the ability to monitor chloride level changes in response to treatment in cystic fibrosis mouse models.[2]
Cancer
Disruption of ion homeostasis is increasingly recognized as a strategy to induce apoptosis in cancer cells.[5][6] Synthetic ionophores, by altering intracellular chloride concentrations, can trigger the apoptotic cascade.[6] While specific studies on this compound's anticancer activity are emerging, the principle suggests its potential as a therapeutic agent by inducing programmed cell death in malignant cells. The disruption of the chloride gradient can lead to mitochondrial membrane potential changes, cytochrome c release, and subsequent caspase activation.[6]
Caption: Potential Apoptosis Induction Pathway.
Ion-Selective Electrodes
This compound is a key component in the fabrication of highly selective chloride ion-selective electrodes (ISEs).[1] These sensors are used for the accurate determination of chloride ion activity in various samples, including biological fluids.
Recommended Membrane Composition for a Chloride-Selective Electrode:
| Component | Weight % |
| This compound | 1.0 |
| Tridodecylmethylammonium chloride (TDMACl) | 0.5 |
| 2-Nitrophenyloctyl ether (o-NPOE) | 65.5 |
| Poly(vinyl chloride) (PVC) | 33.0 |
Summary and Future Directions
This compound is a versatile and powerful tool for studying and manipulating chloride transport. Its well-defined mechanism of action and synthetic accessibility make it valuable for basic research in membrane transport and cell physiology. Furthermore, its potential to restore chloride flux in conditions like cystic fibrosis and to induce apoptosis in cancer cells highlights its promise as a lead compound for drug development. Future research will likely focus on optimizing its selectivity and delivery for therapeutic applications and expanding its use in the development of advanced diagnostic sensors.
References
- 1. Altered chloride ion channel kinetics associated with the delta F508 cystic fibrosis mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determinants of Ion-Transporter Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iiserpune.ac.in [iiserpune.ac.in]
- 4. Ion channels and apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Molecular weight and formula of Chloride ionophore IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chloride Ionophore IV, a neutral carrier ionophore pivotal for the selective recognition and transport of chloride ions. This document details its chemical and physical properties, synthesis, and applications, with a focus on its use in ion-selective electrodes and its potential as a therapeutic agent.
Core Properties and Specifications
This compound, with the chemical name 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a synthetic molecule designed for high-affinity and selective binding of chloride ions.[1] Its structure is based on a xanthene backbone functionalized with two thiourea (B124793) groups that facilitate the complexation of chloride ions through hydrogen bonding.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₀N₄OS₂ | [2][3] |
| Molecular Weight | 582.91 g/mol | [2][3][4] |
| CAS Number | 187404-67-7 | [2][3][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (8.33 mg/mL with sonication), THF, and dichloromethane (B109758).[1][5] Avoid aqueous solutions unless for specific vesicle-based assays.[1] | |
| Storage | Store at 4°C, protected from light.[5] For long-term stability in solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month).[1][5] The compound is hygroscopic.[1][5] |
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic addition reaction.[1]
Synthesis of this compound
This reaction involves the combination of 4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene with butyl isothiocyanate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The reaction typically proceeds at room temperature for 12-24 hours.
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Dichloromethane | 18 | 92 | 98 |
| Tetrahydrofuran | 24 | 88 | 97 |
| Acetonitrile | 36 | 75 | 95 |
Mechanism of Action: Chloride Ion Transport
This compound functions by binding chloride ions through the formation of multiple hydrogen bonds with its thiourea groups. This neutral complex can then traverse lipid bilayers, facilitating the transport of chloride ions down their electrochemical gradient.
Mechanism of Chloride Ion Transport
Applications in Research and Development
Ion-Selective Electrodes (ISEs)
A primary application of this compound is in the fabrication of highly selective chloride sensors. Its neutral carrier mechanism minimizes interference from other anions.
Performance Characteristics of a Chloride-Selective Electrode using Ionophore IV:
| Parameter | Value | Reference |
| Membrane Composition | 1.0 wt% this compound, 0.6 wt% Tridodecylmethylammonium chloride, 65.4 wt% 2-Nitrophenyl octyl ether, 33.0 wt% Poly(vinyl chloride) | |
| Detection Limit | 6.5 x 10⁻⁶ M | [1] |
| Response Time | < 30 seconds | [6] |
| Electrode Lifetime | Approximately 15-18 days with 7 wt% ionophore. | [6] |
Selectivity Coefficients (log KpotCl-,X-):
| Interfering Ion (X-) | log KpotCl-,X- |
| Br⁻ | -1.4 |
| I⁻ | -1.7 |
| SCN⁻ | -0.3 |
| ClO₄⁻ | -4.5 |
| HCO₃⁻ | -4.8 |
| Salicylate | -0.1 |
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. It induces apoptosis in cancer cell lines by disrupting intracellular ion homeostasis.[1]
| Cell Line | IC₅₀ Value (µM) |
| HeLa | 4.35 |
| PC3 | 6.00 |
Experimental Protocols
Preparation of a Chloride-Selective Electrode Membrane
Materials:
-
This compound
-
Tridodecylmethylammonium chloride (TDMACl)
-
2-Nitrophenyl octyl ether (o-NPOE)
-
High molecular weight poly(vinyl chloride) (PVC)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare a stock solution of the membrane components by dissolving 1.0 mg of this compound, 0.6 mg of TDMACl, 65.4 mg of o-NPOE, and 33.0 mg of PVC in 1.5 mL of THF.
-
Ensure all components are fully dissolved by gentle vortexing.
-
Pour the solution into a glass ring (24 mm inner diameter) placed on a glass plate.
-
Allow the THF to evaporate slowly over 24 hours in a dust-free environment.
-
Once the membrane has formed, carefully peel it from the glass plate.
-
Cut a small disc (approximately 5 mm in diameter) from the membrane for electrode fabrication.
Calibration of the Chloride-Selective Electrode
Materials:
-
Fabricated chloride-selective electrode
-
Ag/AgCl reference electrode
-
Standard chloride solutions (ranging from 10⁻⁶ M to 10⁻¹ M)
-
Ionic Strength Adjustment Buffer (ISA)
-
pH/mV meter
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the chloride-selective electrode by mounting the membrane disc into an electrode body containing an internal filling solution (e.g., 0.01 M NaCl) and an internal Ag/AgCl reference wire.
-
Connect the ISE and the external reference electrode to the pH/mV meter.
-
Prepare a series of standard chloride solutions by serial dilution of a stock solution.
-
For each standard, place 50 mL into a beaker, add 1 mL of ISA, and place it on the magnetic stirrer.
-
Immerse the electrodes in the solution and stir at a constant rate.
-
Record the stable potential (mV) reading.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Plot the potential readings (y-axis) against the logarithm of the chloride concentration (x-axis). The resulting calibration curve should be linear over the working range of the electrode.
This guide provides foundational information for the use of this compound in research and development. For specific applications, further optimization of protocols may be necessary.
References
Theoretical modeling of Chloride ionophore IV and chloride interaction
An in-depth technical guide on the theoretical modeling and experimental analysis of the interaction between Chloride Ionophore IV and chloride ions, designed for researchers, scientists, and professionals in drug development.
Abstract
This compound, chemically known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a neutral synthetic ionophore with a high affinity and selectivity for chloride ions. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to characterize the interaction between this compound and chloride ions. It includes a summary of its mechanism of action, quantitative data on its performance in ion-selective electrodes, detailed experimental protocols for synthesis and anion binding studies, and a framework for its theoretical modeling using computational techniques. The logical workflow for characterization and the signaling pathway for chloride detection are visualized using diagrams.
Introduction
Synthetic ionophores are small molecules that facilitate the transport of ions across lipid membranes. They have garnered significant interest for their potential applications in various fields, including analytical chemistry, biomedical research, and therapeutics. This compound is a prominent example, specifically designed for the selective recognition and transport of chloride anions. Its structure, featuring a preorganized xanthene scaffold with two thiourea (B124793) groups, enables the formation of a stable complex with a chloride ion through multiple hydrogen bonds.[1] This guide delves into the technical details of its function and characterization.
Mechanism of Action
This compound operates by forming a stable, non-covalent complex with a chloride ion.[1] The core of its function lies in the two thiourea moieties, which act as hydrogen bond donors. The nitrogen-hydrogen (N-H) protons of the thiourea groups are sufficiently acidic to form strong hydrogen bonds with the chloride anion. The xanthene backbone provides a rigid, pre-organized cleft that positions the thiourea groups for optimal binding, enhancing both affinity and selectivity.[1] The hydrophobic exterior of the ionophore allows the entire complex to be soluble in lipid membranes, thereby facilitating the transport of the encapsulated chloride ion across the membrane. The primary interactions involved in complex formation are hydrogen bonding and van der Waals forces.[1]
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Linear Concentration Range | 5 × 10⁻⁶ – 1 × 10⁻¹ mol L⁻¹ | Ion-selective electrode with solid contact | [2] |
| Electrode Characteristic Slope | -61.3 mV dec⁻¹ | Theoretical Nernstian slope | [2] |
| pH Range | 4 - 9 | Stable potential in solutions of 10⁻³ mol L⁻¹ chloride | [2] |
Experimental Protocols
Synthesis of Thiourea-Based Xanthene Derivatives
While a specific protocol for the synthesis of this compound is not publicly detailed, a general method for synthesizing N,N'-disubstituted thiourea derivatives from isothiocyanates and amines can be adapted.[3] The synthesis would likely involve the reaction of 4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene with butyl isothiocyanate.
Materials:
-
4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene
-
Butyl isothiocyanate
-
Dichloromethane or tert-butanol (B103910) as solvent
Procedure:
-
Dissolve the diamino-xanthene derivative in the chosen solvent.
-
Add a stoichiometric amount of butyl isothiocyanate to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation, followed by filtration and washing with a suitable solvent to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization or column chromatography.
Determination of Chloride Binding Affinity by ¹H NMR Titration
This protocol describes a general method for determining the association constant of a synthetic ionophore with chloride ions using ¹H NMR spectroscopy.[4]
Materials:
-
This compound
-
Tetrabutylammonium chloride (TBACl) as the chloride source
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
Procedure:
-
Prepare a stock solution of the ionophore of a known concentration in the deuterated solvent.
-
Prepare a stock solution of TBACl of a known, higher concentration in the same deuterated solvent.
-
Acquire a ¹H NMR spectrum of the ionophore solution alone.
-
Add small aliquots of the TBACl solution to the ionophore solution.
-
Acquire a ¹H NMR spectrum after each addition.
-
Monitor the chemical shifts of the protons on the ionophore, particularly the N-H protons of the thiourea groups, which are expected to shift upon hydrogen bonding with the chloride ion.
-
Continue the titration until no further significant changes in the chemical shifts are observed.
-
The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 or 1:2) using specialized software.[1]
Theoretical Modeling
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method to investigate the electronic structure and energetics of the ionophore-chloride complex.
Methodology:
-
Model Building: Construct the 3D structure of this compound and the chloride ion.
-
Geometry Optimization: Perform geometry optimization of the isolated ionophore and the ionophore-chloride complex to find their lowest energy conformations.
-
Binding Energy Calculation: The binding energy (ΔE_binding) can be calculated using the following equation: ΔE_binding = E_(complex) - (E_(ionophore) + E_(chloride)) where E_(complex), E_(ionophore), and E_(chloride) are the total electronic energies of the complex, the free ionophore, and the chloride ion, respectively.
-
Analysis: Analyze the optimized geometry to understand the nature of the interactions, such as hydrogen bond lengths and angles. Natural Bond Orbital (NBO) analysis can provide further insights into the charge transfer and orbital interactions.
Molecular Dynamics (MD) Simulations
MD simulations can be used to study the dynamic behavior of the ionophore and the transport of chloride ions across a model lipid bilayer.
Methodology:
-
System Setup: Build a simulation box containing a lipid bilayer (e.g., POPC), a layer of water molecules on either side, the this compound embedded in the membrane, and chloride and counter-ions in the aqueous phases.
-
Force Field: Choose an appropriate force field for all components of the system (e.g., CHARMM36 for lipids and proteins, and a suitable force field for the ionophore).
-
Equilibration: Equilibrate the system through a series of energy minimization and short MD runs to ensure stability.
-
Production Run: Perform a long production run to sample the conformational space and observe transport events.
-
Analysis: Analyze the trajectory to study the mechanism of chloride transport, the interaction of the ionophore with the lipid membrane, and to calculate parameters such as the potential of mean force (PMF) for ion translocation.
Visualizations
Logical Workflow for Ionophore Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Chloride Ion-Selective Electrode with Solid-Contact Based on Polyaniline Nanofibers and Multiwalled Carbon Nanotubes Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Characterization of Chloride Ionophore IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloride Ionophore IV, chemically known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a synthetic, neutral ionophore with a high affinity and selectivity for chloride ions (Cl⁻)[1]. Its molecular structure, featuring a preorganized xanthene backbone and two thiourea (B124793) moieties, enables the formation of a stable complex with chloride ions primarily through hydrogen bonding[1]. This property allows it to facilitate the transport of chloride ions across lipid membranes, a mechanism that is fundamental to its applications in various scientific and biomedical fields[1].
This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, detailed experimental protocols for its functional assessment, and a visual representation of its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this and similar ion-transport molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene | [2] |
| CAS Number | 187404-67-7 | [2] |
| Molecular Formula | C₃₃H₅₀N₄OS₂ | [2] |
| Molecular Weight | 582.91 g/mol | [2] |
| Appearance | White to light yellow powder | [3][4] |
| Solubility | Soluble in organic solvents such as THF and dichloromethane (B109758) | [1][5] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The expected chemical shifts are based on data from similar bis-thiourea and xanthene compounds[2][6][7][8].
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 9.0 | br s | 4H | N-H (Thiourea) |
| ~ 7.0 - 7.5 | m | 4H | Aromatic H (Xanthene) |
| ~ 3.2 - 3.6 | m | 4H | N-CH₂ - (Butyl) |
| ~ 1.6 - 1.8 | m | 4H | -CH₂ - (Butyl) |
| ~ 1.4 - 1.6 | m | 4H | -CH₂ - (Butyl) |
| ~ 1.3 | s | 18H | -C(CH₃ )₃ (tert-Butyl) |
| ~ 1.7 | s | 6H | -C(CH₃ )₂ (Xanthene) |
| ~ 0.9 | t | 6H | -CH₃ (Butyl) |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 185 | C =S (Thiourea) |
| ~ 140 - 155 | Aromatic C (Xanthene, substituted) |
| ~ 115 - 135 | Aromatic C (Xanthene, unsubstituted) |
| ~ 40 - 45 | N-CH₂ - (Butyl) |
| ~ 35 | C (CH₃)₂ (Xanthene) |
| ~ 34 | C (CH₃)₃ (tert-Butyl) |
| ~ 31 | -C (CH₃)₃ (tert-Butyl) |
| ~ 30 | -CH₂ - (Butyl) |
| ~ 20 | -CH₂ - (Butyl) |
| ~ 14 | -CH₃ (Butyl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.
Table 4: Predicted FT-IR Spectroscopic Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 - 3400 | Strong, Broad | N-H Stretching (Thiourea) |
| ~ 2850 - 3000 | Strong | C-H Stretching (Aliphatic) |
| ~ 1500 - 1600 | Medium-Strong | N-H Bending, C=C Stretching (Aromatic) |
| ~ 1300 - 1400 | Medium-Strong | C=S Stretching (Thiourea) |
| ~ 1100 - 1250 | Strong | C-N Stretching |
| ~ 1000 - 1100 | Medium | C-O-C Stretching (Xanthene ether) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The xanthene core is the primary chromophore.
Table 5: Predicted UV-Vis Spectroscopic Data for this compound in Dichloromethane
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~ 260 - 280 | High | π → π* transition of the xanthene aromatic system |
| ~ 300 - 320 | Medium | n → π* transition of the thiourea groups |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For a compound of this nature, electrospray ionization (ESI) is a suitable technique.
Table 6: Predicted Mass Spectrometry Data for this compound (ESI-MS)
| m/z | Ion |
| 583.3 | [M+H]⁺ |
| 605.3 | [M+Na]⁺ |
| 581.3 | [M-H]⁻ |
Mechanism of Action: Chloride Ion Transport
This compound functions as a carrier to transport chloride ions across lipid bilayer membranes[1][9]. This process does not involve the formation of a permanent channel but rather a mobile carrier mechanism. The ionophore, being lipid-soluble, can diffuse across the membrane. On one side of the membrane, it binds a chloride ion, forming a lipophilic complex. This complex then traverses the membrane, releasing the chloride ion on the opposite side. The uncomplexed ionophore then returns to the original side to repeat the cycle. This transport is electrogenic, meaning it results in a net movement of charge across the membrane[10][11].
Caption: Mechanism of this compound-mediated chloride transport.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic addition reaction forming thiourea linkages[1].
Protocol:
-
Dissolve 4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
Add butyl isothiocyanate (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane (e.g., 3:7 v/v) eluent to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
Preparation of a Chloride-Selective Electrode Membrane
This compound is a key component in the fabrication of chloride-selective electrodes for potentiometric measurements.
Protocol:
-
Prepare a membrane cocktail by dissolving the following components in approximately 2 mL of fresh tetrahydrofuran (THF):
-
This compound (1.0 wt%)
-
Tridodecylmethylammonium chloride (TDMACl) as an anionic additive (0.6 wt%)
-
2-Nitrophenyl octyl ether (o-NPOE) as a plasticizer (65.4 wt%)
-
High molecular weight poly(vinyl chloride) (PVC) as the polymer matrix (33.0 wt%)
-
-
Thoroughly mix the components until a homogenous solution is obtained.
-
Cast the membrane cocktail into a glass ring (e.g., 24 mm inner diameter) placed on a glass plate.
-
Allow the THF to evaporate slowly over 24-48 hours at room temperature to form a transparent, flexible membrane.
-
Cut out small discs (e.g., 5-7 mm diameter) from the master membrane.
-
Mount the membrane discs into electrode bodies (e.g., Philips IS-561).
-
Fill the electrode with an internal filling solution of 0.01 M NaCl.
-
Condition the electrodes by soaking them in a 0.01 M NaCl solution for at least 24 hours before use.
Chloride Efflux Assay using Proteoliposomes
This assay measures the ability of this compound to transport chloride ions out of lipid vesicles.
Protocol:
-
Proteoliposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., E. coli polar lipids or a defined mixture of POPC/POPS) in a buffer containing a high concentration of KCl (e.g., 300 mM KCl, buffered to a specific pH).
-
Incorporate this compound into the vesicles during their formation by adding it to the lipid film before hydration or to the solubilized lipid-detergent mixture.
-
Remove external KCl by passing the proteoliposomes through a size-exclusion column (e.g., Sephadex G-50) equilibrated with a chloride-free external buffer (e.g., containing K₂SO₄ or another non-chloride potassium salt).
-
-
Efflux Measurement:
-
Place the proteoliposome suspension in a stirred cuvette.
-
Use a chloride-selective electrode to monitor the external chloride concentration.
-
Initiate chloride efflux by adding a potassium ionophore such as valinomycin. Valinomycin creates a potassium-permeable pathway, allowing K⁺ to flow out of the vesicles down its concentration gradient, thus creating a membrane potential that drives the efflux of Cl⁻ mediated by this compound.
-
Record the change in external chloride concentration over time.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the vesicles and release all entrapped chloride, allowing for the determination of the total amount of transported chloride.
-
Caption: Workflow for a chloride efflux assay.
Conclusion
This compound is a valuable tool in chemical and biological research due to its efficient and selective transport of chloride ions across lipid membranes. Its characterization through a suite of spectroscopic techniques confirms its complex molecular structure, which is optimized for chloride binding. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and functional assessment of this ionophore. The visualized mechanism of action highlights its role as a mobile carrier, a process that underpins its utility in applications ranging from the development of novel ion sensors to the study of ion transport-related physiological and pathological processes. This guide serves as a foundational resource for scientists and researchers aiming to leverage the unique properties of this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ionophore - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Chloride Ionophore IV for Lipid Bilayer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the characterization of Chloride Ionophore IV, a synthetic small molecule designed to facilitate the transport of chloride ions across lipid bilayer membranes. This document details two primary experimental protocols: single-channel recording using the planar lipid bilayer (PLB) technique and a population-based chloride efflux assay using ionophore-loaded liposomes. Detailed methodologies, data presentation guidelines, and troubleshooting tips are included to assist researchers in academia and industry.
Introduction
Chloride ion transport across cellular membranes is a fundamental physiological process governed by a diverse family of protein channels and transporters. Dysregulation of this process is implicated in numerous diseases, including cystic fibrosis and certain types of cancer[1][2]. Synthetic ionophores that can mimic the function of natural chloride channels offer valuable tools for studying these physiological processes and represent a promising avenue for therapeutic development[1][3][4].
This compound is a novel synthetic carrier designed for high-efficiency chloride transport. This document outlines standardized protocols to quantify its activity and selectivity in artificial lipid bilayer systems.
Mechanism of Action
This compound is a mobile ion carrier. It operates by binding a chloride ion on one side of the lipid bilayer, diffusing across the hydrophobic membrane core as a lipophilic complex, and releasing the ion on the opposite side. This process is cyclical, allowing a single ionophore molecule to transport multiple ions. To maintain electroneutrality, its activity is often studied in the context of antiport (e.g., Cl⁻/NO₃⁻ exchange) or symport (e.g., H⁺/Cl⁻ cotransport) mechanisms.
References
- 1. A Synthetic Chloride Channel Restores Chloride Conductance in Human Cystic Fibrosis Epithelial Cells | PLOS One [journals.plos.org]
- 2. Development of synthetic membrane transporters for anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of chloride ion through phospholipid bilayers mediated by synthetic ionophores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ion transport through lipid bilayers by synthetic ionophores: modulation of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Chloride Sensing with Optical Nanosensors using Ionophore IV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of optical nanosensors incorporating Chloride Ionophore IV for real-time, in vivo monitoring of chloride concentrations. The protocols outlined below cover nanosensor fabrication, characterization, and in vivo application, enabling researchers to leverage this technology for studies in areas such as cystic fibrosis, neuroscience, and renal physiology.
Principle of Operation: Co-Extraction Sensing Mechanism
The chloride-sensitive optical nanosensors operate on a ratiometric, co-extraction mechanism. The core of the nanosensor is a polymeric matrix, typically composed of poly(vinyl chloride) (PVC) and a plasticizer, which encapsulates several key components: a chloride-selective ionophore (this compound), a pH-sensitive chromoionophore, a lipophilic anion additive, and two fluorescent dyes.
When the nanosensor is in an environment containing chloride ions, the chloride ionophore facilitates the extraction of chloride anions from the aqueous phase into the hydrophobic sensor core. To maintain charge neutrality within the nanosensor, a proton is simultaneously co-extracted from the surrounding medium. This influx of protons alters the protonation state of the pH-sensitive chromoionophore, leading to a change in its light absorption properties.
This change in absorption is then detected via a ratiometric fluorescence measurement. One of the encapsulated fluorescent dyes (the indicator dye) has an emission spectrum that overlaps with the absorption spectrum of the chromoionophore. Therefore, as the chromoionophore's absorption changes, it modulates the fluorescence emission of the indicator dye through the inner filter effect. A second, reference dye, whose emission is unaffected by the chromoionophore, is also included. By taking the ratio of the emission intensities of the indicator dye to the reference dye, a quantitative measurement of the chloride concentration can be obtained that is robust against fluctuations in nanosensor concentration, excitation light intensity, and detection efficiency.
Caption: Signaling pathway of the co-extraction mechanism for chloride sensing.
Quantitative Performance Data
The performance of these nanosensors has been characterized in several studies. The key performance metrics are summarized in the table below.[1]
| Parameter | Value | Reference |
| Sensing Chemistry | ||
| Chloride Ionophore | This compound | [1] |
| Chromoionophore | Chromoionophore IV | [1] |
| Indicator Dye | DiI | [1] |
| Reference Dye | NIR750 | [1] |
| Ionic Additive | Tridodecylmethylammonium chloride (TTDMAC) | [1] |
| Polymer Matrix | Poly(vinyl chloride) (PVC) | [1] |
| Plasticizer | Bis(2-ethylhexyl) sebacate (B1225510) (DOS) | [1] |
| Performance Metrics | ||
| EC₅₀ (Half-maximal effective concentration) | 170 ± 31 mM | [1] |
| Linear Response Range | 60 - 140 mM | [1] |
| Sensitivity | 0.35% change per mM | [1] |
| Physical Characteristics | ||
| Mean Diameter (Pluronic F127 coated) | 177.7 ± 18.5 nm | [1] |
| Zeta Potential (Pluronic F127 coated) | -14.0 ± 2.5 mV | [1] |
Experimental Protocols
Nanosensor Fabrication Protocol (Nanoemulsion Method)
This protocol details the fabrication of chloride-sensitive nanosensors using a nanoemulsion technique.
Materials:
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl) sebacate (DOS)
-
This compound
-
Chromoionophore IV
-
Tridodecylmethylammonium chloride (TTDMAC)
-
1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (DiI)
-
Heptamethine cyanine (B1664457) dye (NIR750)
-
Tetrahydrofuran (THF), anhydrous
-
Pluronic F-127
-
HEPES buffer (10 mM, pH 7.4)
-
Probe tip sonicator
-
Rotary evaporator
-
Syringe filters (0.2 µm)
Procedure:
-
Prepare the Optode Cocktail:
-
In a clean glass vial, dissolve the following components in 500 µL of anhydrous THF:
-
30 mg PVC
-
60 mg (66 µL) DOS
-
1.4 mg this compound
-
0.7 mg Chromoionophore IV
-
0.7 mg TTDMAC
-
1 mg DiI
-
2 mg NIR750
-
-
Vortex thoroughly until all components are fully dissolved.
-
-
Prepare the Aqueous Phase:
-
In a separate vial, dissolve 4 mg of Pluronic F-127 in a small amount of THF.
-
Dry the Pluronic F-127 under a stream of nitrogen or in a vacuum oven to form a thin film.
-
Resuspend the dried Pluronic F-127 in 4 mL of 10 mM HEPES buffer (pH 7.4).
-
-
Nanoemulsion Formation:
-
Add the 500 µL of the optode cocktail to the 4 mL of the aqueous Pluronic F-127 solution.
-
Immediately sonicate the mixture using a probe tip sonicator at 20% amplitude for 30 seconds. This will form a crude emulsion.
-
-
Solvent Removal and Nanosensor Formation:
-
Transfer the emulsion to a round-bottom flask.
-
Remove the THF using a rotary evaporator. As the THF is removed, the nanosensors will self-assemble.
-
-
Purification:
-
Filter the nanosensor suspension through a 0.2 µm syringe filter to remove any large aggregates.
-
Dialyze the nanosensor solution against 10 mM HEPES buffer for 24 hours to remove any un-encapsulated components.
-
-
Storage:
-
Store the purified nanosensor suspension at 4°C in the dark.
-
Caption: Experimental workflow for nanosensor fabrication.
Nanosensor Characterization Protocol
In Vitro Calibration:
-
Prepare a series of chloride standard solutions with concentrations ranging from 0 mM to 300 mM in 10 mM HEPES buffer (pH 7.4).
-
In a 96-well plate, add a fixed volume of the nanosensor suspension to each well.
-
Add the chloride standard solutions to the wells.
-
Incubate the plate for at least 30 minutes to allow the sensors to equilibrate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the ratio of the indicator dye emission to the reference dye emission for each chloride concentration.
-
Plot the emission ratio versus the chloride concentration to generate a calibration curve. The data can be fitted to a sigmoidal dose-response curve to determine the EC₅₀.
Selectivity Assay:
-
Prepare a mixed interference solution containing physiologically relevant concentrations of potentially interfering anions in 10 mM HEPES buffer (pH 7.4). A typical solution may contain: 28.0 mM NaHCO₃, 1.3 mM NaH₂PO₄, 0.4 mM Na₂SO₄, 0.07 mM NaBr, 0.05 mM NaNO₃, and 0.02 mM NaI.[1]
-
Prepare a series of chloride standard solutions in the mixed interference solution.
-
Perform the in vitro calibration protocol as described above using these standards.
-
Compare the calibration curve obtained in the presence of interfering anions to the one obtained in their absence. A minimal shift in the EC₅₀ indicates high selectivity for chloride.
In Vivo Chloride Sensing Protocol
Animal Handling and Nanosensor Administration:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Use appropriate mouse models for your research question (e.g., for cystic fibrosis studies, a CF mouse model).
-
Anesthetize the mouse using isoflurane (B1672236) (2% in oxygen is typical).
-
Prepare the injection site by shaving the fur.
-
Administer the nanosensor suspension via subcutaneous injection. A typical injection volume is 50-100 µL. The scruff of the neck or the flank are common injection sites.
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in an in vivo imaging system (IVIS).
-
Acquire fluorescence images using the appropriate filter sets for the indicator and reference dyes.
-
Indicator Dye (DiI): Excitation ~535 nm, Emission ~580 nm.
-
Reference Dye (NIR750): Excitation ~745 nm, Emission ~800 nm.
-
-
Optimize imaging parameters such as exposure time and binning to achieve a good signal-to-noise ratio. For fluorescence imaging, moderate exposure times (5-30 seconds) and binning (4x4 or 8x8) are often a good starting point.
-
Acquire a baseline image before any experimental intervention.
-
Administer any pharmacological agents or stimuli relevant to the study.
-
Acquire a time-series of images to monitor the dynamic changes in chloride concentration.
-
Analyze the images by drawing regions of interest (ROIs) over the injection site and calculating the ratio of the fluorescence intensities of the indicator and reference dyes.
-
Convert the ratiometric data to chloride concentrations using the in vitro calibration curve.
Caption: Workflow for in vivo chloride sensing experiments.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low fluorescence signal | - Low nanosensor concentration- Photobleaching- Incorrect filter selection- Insufficient exposure time | - Concentrate the nanosensor solution- Minimize light exposure during handling and imaging- Verify the excitation and emission filters match the dye spectra- Increase camera exposure time, but be mindful of phototoxicity |
| High background noise/autofluorescence | - Autofluorescence from animal tissue or diet- Light leaks in the imaging system | - Use near-infrared (NIR) dyes to minimize tissue autofluorescence- Switch to a low-autofluorescence animal diet for several days before imaging- Ensure the imaging chamber is light-tight |
| Poor sensor response or sensitivity | - Incorrect formulation of the optode cocktail- Degradation of sensor components- Nanosensor aggregation | - Carefully re-check the concentrations and ratios of all components in the optode cocktail- Store sensor components and the final nanosensor suspension properly (cool and dark)- Ensure proper sonication and filtration during fabrication to prevent aggregation |
| Signal variability between animals | - Differences in injection depth and volume- Variations in skin pigmentation and thickness | - Standardize the injection procedure (volume, depth, location)- Use animals with similar skin characteristics or perform a calibration for each animal if possible |
| Drifting signal over time | - Leaching of sensor components from the nanosensor matrix- Photodegradation of dyes | - Ensure the polymer matrix and plasticizer are optimized for component retention- Use more photostable dyes- Limit the duration of continuous high-intensity light exposure |
By following these detailed application notes and protocols, researchers can effectively employ optical nanosensors with Ionophore IV for robust and reliable in vivo chloride measurements, paving the way for new discoveries in physiology and drug development.
References
Application Notes and Protocols for Studying Apoptosis in Cancer Cells Using Chloride Ionophore IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloride Ionophore IV is a synthetic, neutral ionophore designed to facilitate the transport of chloride ions (Cl⁻) across lipid membranes. Its chemical name is 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene. In the context of cancer research, this compound serves as a powerful tool to induce and study apoptosis. By disrupting the natural ion homeostasis, this molecule triggers a cascade of intracellular events that ultimately lead to programmed cell death. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in studying apoptosis in cancer cell lines.
The primary mechanism of action involves the ionophore embedding into the cell membrane and facilitating the influx of chloride ions down their electrochemical gradient. This rapid increase in intracellular chloride concentration leads to osmotic stress, cell shrinkage, and the generation of reactive oxygen species (ROS). The elevation in ROS contributes to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then activates a cascade of caspases, the key executioners of apoptosis, leading to the systematic dismantling of the cell.
Data Presentation
The efficacy of this compound in inducing cell death has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the ionophore required to inhibit the growth of 50% of the cells, are summarized below. These values are crucial for designing experiments to study apoptosis, as they provide a starting point for selecting appropriate treatment concentrations.
| Cell Line | Cancer Type | IC50 Value (µM) |
| HeLa | Cervical Cancer | 4.35 |
| PC3 | Prostate Cancer | 6.00 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying apoptosis induced by this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the apoptotic effects of this compound in cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations around the known IC50 value (e.g., 0.1 µM to 50 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for a specific time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells (including the supernatant for adherent cells) and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 dye exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization, an early event in apoptosis.
Materials:
-
Treated and untreated cells
-
JC-1 dye
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or glass-bottom dishes).
-
Treat cells with this compound at desired concentrations for a time course (e.g., 6, 12, 24 hours).
-
Prepare a 5 µg/mL JC-1 staining solution in pre-warmed complete medium.
-
Remove the medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add fresh medium and immediately analyze the cells under a fluorescence microscope or by flow cytometry. Healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Quantify the change in the red/green fluorescence intensity ratio.
Detection of Intracellular Reactive Oxygen Species (ROS)
The DCFDA assay is used to measure the intracellular production of ROS.
Materials:
-
Treated and untreated cells
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well black plate with a clear bottom.
-
Treat cells with this compound at desired concentrations for a short duration (e.g., 1-4 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFDA.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm using a fluorescence microplate reader or analyze by flow cytometry.
Caspase Activity Assay (Colorimetric)
This assay measures the activity of key apoptotic caspases, such as caspase-3, -8, and -9.
Materials:
-
Treated and untreated cells
-
Caspase Colorimetric Assay Kit (specific for caspase-3, -8, or -9)
-
Cell lysis buffer
-
Colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3)
-
Microplate reader
Protocol:
-
Treat cells with this compound at desired concentrations and time points.
-
Harvest and count the cells (approximately 1-5 x 10^6 cells per sample).
-
Lyse the cells using the provided cell lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Add 50-100 µg of protein to each well of a 96-well plate.
-
Add the reaction buffer containing DTT to each well.
-
Add the specific pNA-conjugated caspase substrate and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase activity compared to the untreated control.
Application Note: HPLC Analysis for Purity Assessment of Chloride Ionophore IV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Chloride Ionophore IV (4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene). The described reversed-phase HPLC (RP-HPLC) protocol is designed for accurate and reproducible quantification of the main compound and potential impurities, crucial for quality control in research and drug development settings. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, and data analysis.
Introduction
This compound is a neutral, hydrogen-bonding receptor optimized for the selective transport of chloride ions across lipid membranes.[1] Its chemical structure, based on a preorganized xanthene spacer with bis-thiourea groups, allows for efficient complexation with chloride ions.[1] The purity of this ionophore is critical for its application in research and potential therapeutic development, as impurities can significantly alter its activity and lead to erroneous experimental results.
This application note presents a validated RP-HPLC method for the quantitative determination of the purity of this compound. The method is suitable for routine quality control and stability testing of the compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 30 | 70 |
| 20.0 | 0 | 100 |
| 22.0 | 0 | 100 |
| 22.1 | 30 | 70 |
| 25.0 | 30 | 70 |
Sample Preparation
-
Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Results and Data Presentation
The described HPLC method provides a sharp, well-defined peak for this compound, with an expected retention time of approximately 12.3 minutes.[1] The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Quantitative Data Summary (Example)
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Standard | 12.31 | 1854321 | 99.85 |
| Sample A | 12.30 | 1823456 | 98.54 |
| Impurity 1 | 9.85 | 25432 | 1.37 |
| Impurity 2 | 15.62 | 1987 | 0.09 |
For a batch to be considered of high purity, the acceptance criterion is typically a purity of ≥98% as determined by HPLC.[1]
Diagrams
Caption: Experimental workflow for HPLC purity analysis.
Caption: Importance of high purity for reliable research.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the purity assessment of this compound. The detailed protocol provides a clear and straightforward procedure for researchers, scientists, and drug development professionals to ensure the quality and consistency of their compound. Adherence to this method will contribute to the generation of accurate and reproducible scientific data.
References
Troubleshooting & Optimization
How to improve the stability of Chloride ionophore IV based sensors?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of Chloride Ionophore IV based sensors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a neutral ion carrier that facilitates the transport of chloride ions across a hydrophobic membrane, such as a PVC (polyvinyl chloride) membrane in an ion-selective electrode (ISE).[1] Its structure contains hydrogen bond donor sites that selectively bind chloride ions, forming a stable complex.[1] This selective complexation and transport mechanism is the basis for its use in chloride-selective sensors.[1] The neutral nature of this compound helps to avoid interference from ion-pairing, which can be a limitation for charged ionophores.[1]
Q2: What are the most common stability issues encountered with this compound based sensors?
The most frequently reported stability issues include:
-
Signal Drift: A gradual and continuous change in the electrode potential over time, even with a constant chloride concentration. This can be caused by factors such as membrane contamination, leaching of membrane components, or temperature variations.[2][3]
-
Reduced Lifespan: The sensor's performance degrades over time, often due to the leaching of the ionophore and other membrane components into the sample solution.[4]
-
Poor Selectivity: The sensor responds to other anions present in the sample, leading to inaccurate chloride concentration measurements. While this compound has high selectivity for chloride, interference can still occur, especially with other lipophilic anions.[5]
-
Decreased Sensitivity (Nernstian Slope): The sensor shows a lower than theoretical change in potential for a tenfold change in chloride concentration. This can be a sign of membrane degradation or improper calibration.
Q3: How does the membrane composition affect sensor stability?
The composition of the PVC membrane is critical to the stability and performance of the sensor. The key components and their roles are:
-
PVC (Polyvinyl Chloride): Forms the polymer matrix of the membrane. The ratio of PVC to other components affects the membrane's mechanical properties.[6]
-
Plasticizer: A solvent mediator that dissolves the ionophore and other components, ensuring their mobility within the membrane. The choice and concentration of the plasticizer significantly impact the sensor's linear range, slope, detection limit, and lifetime.[4][7][8]
-
Ionophore (this compound): The active component responsible for selective chloride binding and transport.[1]
-
Lipophilic Additives (Anionic or Cationic): These additives can improve the electrode's performance by reducing membrane resistance and influencing the selectivity.[5] The optimal concentration of these additives is crucial for maximizing sensitivity.[5]
Troubleshooting Guides
Issue 1: Signal Drift
| Symptom | Possible Cause | Troubleshooting Step |
| Upward or Downward Drift in Millivolt Reading | Membrane Contamination | Rinse the electrode with deionized water between measurements. If contamination is suspected, gently polish the membrane surface with a soft cloth.[2] |
| Temperature Fluctuations | Ensure that all standards and samples are at the same temperature.[2][9] Use a water bath to maintain a constant temperature. | |
| Leaching of Membrane Components | Condition the electrode in a standard solution for the recommended time before use.[9] If drift persists, the membrane may need to be replaced. | |
| Air Bubbles on Membrane Surface | Inspect the electrode tip to ensure no air bubbles are trapped on the membrane surface.[9] If present, gently tap the electrode to dislodge them. | |
| Clogged Reference Electrode Junction | If using a separate reference electrode, ensure the junction is not clogged. Refer to the manufacturer's instructions for cleaning.[10] |
Issue 2: Poor Selectivity
| Symptom | Possible Cause | Troubleshooting Step |
| Inaccurate readings in the presence of other anions (e.g., Br⁻, I⁻, NO₃⁻) | High Concentration of Interfering Ions | Dilute the sample to reduce the concentration of interfering ions, if possible. Use an Ionic Strength Adjuster (ISA) to maintain a constant ionic background.[11] |
| Non-Optimal Membrane Composition | Optimize the membrane composition by varying the type and concentration of the plasticizer and lipophilic additives.[5] | |
| Incorrect pH of the Sample | Ensure the sample pH is within the optimal working range of the electrode (typically pH 2-12 for many chloride ISEs).[9] Adjust the sample pH if necessary. |
Issue 3: Short Sensor Lifetime
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid decline in performance (e.g., loss of sensitivity, increased drift) | Leaching of Ionophore and Plasticizer | Optimize the membrane composition to improve the retention of the ionophore and plasticizer. Higher lipophilicity of these components can reduce leaching.[4] |
| Improper Storage | Store the electrode according to the manufacturer's instructions. Generally, it's recommended to store the electrode in a standard solution between measurements and dry for long-term storage.[2][11] | |
| Mechanical Damage to the Membrane | Handle the electrode with care and avoid scratching or puncturing the membrane.[2] |
Data Presentation
Table 1: Influence of Plasticizer on Sensor Performance (Illustrative Data)
This table provides an example of how different plasticizers can affect the performance of a this compound based sensor. The values presented are for illustrative purposes and may vary depending on the specific experimental conditions and full membrane composition.
| Plasticizer | Dielectric Constant (ε) | Nernstian Slope (mV/decade) | Detection Limit (M) | Lifetime (Weeks) |
| o-NPOE (o-Nitrophenyl octyl ether) | ~24 | -58.5 | 1.5 x 10⁻⁶ | > 8 |
| DBP (Dibutyl phthalate) | ~6.4 | -57.2 | 5.0 x 10⁻⁶ | 6 - 8 |
| DOS (Bis(2-ethylhexyl) sebacate) | ~4 | -56.8 | 8.0 x 10⁻⁶ | 4 - 6 |
| TBP (Tributyl phosphate) | ~8 | -55.1 | 1.2 x 10⁻⁵ | < 4 |
Note: Generally, plasticizers with a higher dielectric constant, like o-NPOE, can lead to better sensor performance and longer lifetimes.[4]
Experimental Protocols
Protocol 1: Preparation of a PVC-Based Chloride-Selective Membrane
This protocol describes the general procedure for preparing a PVC membrane for a this compound based sensor. The optimal ratios of components should be determined experimentally.
Materials:
-
High molecular weight PVC
-
This compound
-
Plasticizer (e.g., o-NPOE)
-
Lipophilic additive (e.g., a lipophilic borate (B1201080) salt)
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Component Weighing: Accurately weigh the desired amounts of PVC, plasticizer, this compound, and the lipophilic additive. A common starting ratio (w/w) is approximately 33% PVC, 66% plasticizer, and 1-2% ionophore, with a specific molar ratio of lipophilic additive relative to the ionophore.
-
Dissolution: Dissolve all weighed components in a minimal amount of THF in a small, clean glass vial.
-
Homogenization: Gently swirl or sonicate the mixture until all components are completely dissolved and the solution is homogeneous.
-
Casting: Cast the membrane by pouring the solution into a glass ring or a suitable mold placed on a clean, flat glass plate.
-
Solvent Evaporation: Cover the mold loosely to allow for slow evaporation of the THF in a dust-free environment at room temperature for approximately 24 hours.
-
Membrane Cutting: Once the membrane is fully formed and dry, carefully cut out small discs of the desired diameter for insertion into the electrode body.
-
Electrode Assembly: Mount the membrane disc into the electrode body according to the manufacturer's instructions.
-
Conditioning: Fill the electrode with the internal filling solution and condition the membrane by soaking it in a chloride standard solution (e.g., 0.01 M KCl) for several hours or overnight before the first use.[9]
Mandatory Visualizations
Diagram 1: this compound - Chloride Ion Interaction
References
- 1. This compound | 187404-67-7 | Benchchem [benchchem.com]
- 2. bacwa.org [bacwa.org]
- 3. nico2000.net [nico2000.net]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. Synthesis of Macrocyclic Ionophore for the Development of Highly Selective Chloride Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 6. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 7. Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material [mdpi.com]
- 8. The Influence of Plasticizers on the Response Characteristics of the Surfactant Sensor for Cationic Surfactant Determination in Disinfectants and Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turtletoughsensors.com [turtletoughsensors.com]
- 10. coleparmer.com [coleparmer.com]
- 11. bante-china.com [bante-china.com]
Overcoming low signal-to-noise ratio in chloride ionophore experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting chloride ionophore experiments, with a focus on overcoming low signal-to-noise ratios in fluorescence-based assays.
Troubleshooting Guide: Low Signal-to-Noise (S/N) Ratio
A low signal-to-noise ratio can manifest as either a weak fluorescence signal or high background fluorescence. The following question-and-answer format addresses specific issues to help diagnose and resolve these problems.
Q1: Why is my fluorescence signal weak or absent after adding the ionophore?
A weak or nonexistent signal is a common issue that can stem from problems with the fluorescent dye, the cells, the ionophore, or the experimental conditions.
| Potential Cause | Recommended Solution |
| Insufficient Dye Loading | Optimize the concentration of the chloride-sensitive dye (e.g., MQAE, SPQ) and the loading time. For MQAE, typical loading conditions are 4-10 mM for 4-24 hours at 37°C.[1] Ensure cells are washed thoroughly with dye-free medium after loading to remove extracellular dye.[1] |
| Low Ionophore Concentration | Perform a dose-response curve to determine the optimal concentration of your ionophore. The effective concentration can vary significantly between different compounds and cell types. |
| Suboptimal Chloride Gradient | Ensure your assay buffers are correctly formulated to establish a significant chloride gradient across the cell membrane. This gradient is the driving force for chloride flux and is essential for a detectable signal. |
| Photobleaching of the Dye | Minimize the exposure of dye-loaded cells to excitation light. Use the lowest possible excitation intensity and shortest exposure time that still provides a detectable signal. Consider using anti-fade reagents if compatible with your assay. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Compromised cell membranes can lead to dye leakage and a blunted response. Perform a cell viability assay to confirm that the experimental conditions are not cytotoxic.[2] |
Q2: Why is my background fluorescence (noise) so high?
High background fluorescence can obscure the specific signal from ionophore-induced chloride flux, leading to a poor S/N ratio.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Use a phenol (B47542) red-free medium during the assay, as phenol red is a known source of background fluorescence. Measure the fluorescence of mock-treated cells (no dye) to determine the baseline autofluorescence and subtract this from your experimental values. |
| Incomplete Removal of Extracellular Dye | Optimize washing steps to effectively remove unbound dye without dislodging adherent cells.[2] Insufficient washing is a common cause of high background. |
| Dye Leakage | Some chloride-sensitive dyes can be actively effluxed from the cell by organic anion transporters.[3] Perform experiments within a shorter timeframe after loading, or consider using an organic anion transporter inhibitor like probenecid (B1678239) to reduce dye leakage.[3] |
| Light Scatter | Ensure that your solutions are free of precipitates and that the microplate wells are clean. Light scattering can contribute significantly to background noise. |
| Instrument Settings | Optimize the gain settings on your fluorescence plate reader. While increasing the gain can amplify a weak signal, it will also amplify the background noise. Find a balance that maximizes the S/N ratio. |
Q3: My results are inconsistent between experiments. What could be the cause?
Variability in results can arise from several factors related to experimental technique and conditions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at a consistent density for all experiments. Variations in cell number per well will lead to variations in the total fluorescence signal. |
| Fluctuations in Temperature | Maintain a constant and optimal temperature throughout the experiment. Ion channel and transporter activity can be highly sensitive to temperature changes. |
| Variable Reagent Preparation | Prepare fresh dilutions of the ionophore and other critical reagents for each experiment from a common stock solution to minimize variability. |
| Timing of Additions | Use an automated injection system on the fluorescence plate reader if available to ensure precise and consistent timing of ionophore addition.[2] Manual additions can introduce variability. |
Frequently Asked Questions (FAQs)
Q: Which chloride-sensitive fluorescent dye should I use?
A: The choice of dye depends on your specific application. MQAE and SPQ are commonly used quinoline-based dyes whose fluorescence is quenched by chloride ions.[1][4][5][6]
-
MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide) is cell-permeant and generally exhibits good cellular retention.[1][7][8]
-
SPQ (6-Methoxy-N-(3-Sulfopropyl)Quinolinium) is membrane-impermeant and is typically loaded into cells via hypotonic shock.[3][4]
It's important to characterize the dye's properties, such as its Stern-Volmer constant (KSV), within your specific experimental system, as it can be influenced by the cellular environment.[9][10]
Q: How do I calculate the Signal-to-Noise (S/N) Ratio?
A: A common method for calculating the S/N ratio in fluorescence assays is:
S/N = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background
-
Signal Intensity: The fluorescence intensity of the ionophore-treated cells.
-
Background Intensity: The fluorescence intensity of the vehicle-treated (control) cells.
A higher S/N ratio indicates a more robust and reliable assay.[11][12] An S/N ratio of 3:1 is often considered the limit of detection.[13]
Q: Can changes in intracellular pH affect my results?
A: While some chloride indicators like MQAE are reported to be largely insensitive to physiological pH changes, other fluorescent probes can be pH-sensitive.[1][6] It is good practice to use a well-buffered physiological solution (e.g., Krebs-HEPES buffer) to maintain a stable pH throughout the experiment.[8] If significant pH changes are expected, it is advisable to perform control experiments to assess the pH sensitivity of your chosen dye.
Data Presentation
Table 1: Properties of Common Chloride-Sensitive Fluorescent Dyes
| Dye | Excitation (nm) | Emission (nm) | Cell Permeability | Key Features |
| MQAE | ~355 | ~460 | Permeant | Good cellular retention, high Cl- sensitivity.[1][8] |
| SPQ | ~344-350 | ~443-445 | Impermeant | Fluorescence quenched by chloride via collision.[3][4] Loaded by hypotonic shock.[3] |
| Lucigenin | ~368 & 455 | ~505 | Varies | High Stern-Volmer constant (KSV = 390 M-1).[10] Used in vesicle-based assays.[14] |
Table 2: Typical Experimental Concentration Ranges
| Reagent | Typical Concentration Range | Notes |
| MQAE | 4 - 10 mM | For cell loading.[1] |
| SPQ | 1 - 10 mM | For cell loading.[15] |
| Ionophore | Varies (nM to µM) | Must be determined empirically for each compound. |
| Probenecid | Varies | Can be used to inhibit dye leakage.[3] |
Experimental Protocols
Protocol 1: Chloride Flux Assay Using MQAE and a Fluorescence Plate Reader
This protocol provides a general framework for measuring ionophore-induced chloride flux in adherent cells.
1. Cell Preparation: a. Seed adherent cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. b. Culture cells overnight in a CO2 incubator at 37°C.
2. Dye Loading: a. Prepare a 5-10 mM MQAE working solution in a suitable buffer (e.g., Krebs-HEPES buffer).[8] b. Remove the culture medium from the cells and wash once with the buffer. c. Add the MQAE working solution to each well and incubate for 30 minutes to 4 hours at 37°C, protected from light.[8] The optimal loading time should be determined empirically. d. After incubation, wash the cells twice with dye-free buffer to remove any extracellular MQAE.[1][8]
3. Assay Performance: a. Place the plate in a fluorescence plate reader equipped with injectors and set the temperature to 37°C. b. Set the excitation and emission wavelengths appropriate for MQAE (e.g., Ex: 355 nm, Em: 460 nm).[1] c. Establish a stable baseline fluorescence reading for 1-2 minutes. d. Program the injector to add the ionophore (or vehicle control) to the wells. e. Immediately begin kinetic reading of the fluorescence signal for 5-10 minutes. A decrease in fluorescence indicates chloride influx.
4. Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the minimum fluorescence value after ionophore addition from the baseline fluorescence. b. Compare the ΔF of ionophore-treated wells to vehicle-treated wells. c. Calculate the S/N ratio to assess assay quality.
Mandatory Visualizations
Caption: Experimental workflow for a fluorescence-based chloride ionophore assay.
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
Caption: Mechanism of a chloride-quenched fluorescent dye assay.
References
- 1. hamamatsu.com [hamamatsu.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Two-photon chloride imaging using MQAE in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide) 100 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Empirical Evaluation of a New Method for Calculating Signal-to-Noise Ratio for Microarray Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 13. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 14. A fluorescent assay for chloride transport; identification of a synthetic anionophore with improved activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: pH Sensitivity of Chloride Ionophore IV Membranes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding pH sensitivity issues encountered with Chloride ionophore IV membranes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a neutral, hydrogen-bonding ionophore chemically known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene.[1][2][3] In an ion-selective membrane (ISE), it acts as a carrier that selectively binds chloride ions (Cl⁻) and transports them across a hydrophobic membrane, typically composed of poly(vinyl chloride) (PVC) and a plasticizer.[1] This selective transport generates an electrical potential that is proportional to the concentration of chloride ions in the sample, allowing for quantitative measurement.
Q2: What is the recommended membrane composition for this compound?
A2: There are slightly different compositions recommended by various sources. These typically include the ionophore, a PVC matrix, a plasticizer, and sometimes an ion exchanger additive. It is crucial to use a consistent and well-defined composition for reproducible results. Two examples are provided in the table below.
Table 1: Recommended Membrane Compositions for this compound
| Component | Composition 1 (Sigma-Aldrich)[4] | Composition 2 (Benchchem)[1] |
| This compound | 1.0 wt% | 2.40 wt% |
| Tridodecylmethylammonium chloride (TDMACl) | 0.6 wt% | - |
| 2-Nitrophenyl octyl ether (o-NPOE) | 65.4 wt% | - |
| Bis(1-butylpentyl)adipate | - | 60.70 wt% |
| Poly(vinyl chloride) (PVC) | 33.0 wt% | 36.40 wt% |
Q3: What is the optimal pH range for a this compound membrane?
A3: Generally, chloride-selective electrodes based on various ionophores operate effectively within a broad pH range, typically between pH 2 and 12.[5][6] However, performance can be compromised at the extremes of this range. It is always recommended to consult the specific manufacturer's guidelines for your electrode.
Q4: How does pH affect the performance of my chloride-selective electrode?
A4: pH can significantly impact the electrode's performance in several ways[7]:
-
High pH (Alkaline) Interference: At high pH levels, hydroxide (B78521) ions (OH⁻) are present in high concentrations and can act as an interfering ion, as the electrode may not be able to distinguish perfectly between chloride and hydroxide ions.[5] This leads to erroneously high chloride readings.
-
Low pH (Acidic) Effects: While less common for chloride ionophores, very low pH can potentially protonate parts of the ionophore or degrade membrane components over time, affecting its ability to selectively bind chloride.
-
Performance Degradation: pH fluctuations can lead to a drift in the electrode's potential, a decrease in the slope of the calibration curve (loss of sensitivity), or a parallel shift in the calibration curve.[7]
Troubleshooting Guide
This guide addresses common issues related to pH sensitivity during experiments with this compound membranes.
Problem 1: My readings are drifting and unstable.
| Possible Cause | Solution |
| Sample pH is outside the optimal range. | Measure the pH of your sample. If it is outside the recommended range (typically pH 2-12), adjust it using a pH buffer or small aliquots of acid/base that do not contain interfering ions.[7] |
| Reference electrode instability. | Reference electrode drift is a primary reason for ISE instability. Ensure the reference electrode is filled with the correct solution and that the junction is not clogged. |
| Temperature fluctuations. | Ensure that both your calibration standards and samples are at the same temperature, as temperature changes can cause potential drift. |
Problem 2: The slope of my calibration curve is low (e.g., less than -50 mV/decade).
A low slope indicates a loss of sensitivity to chloride ions.
| Possible Cause | Solution |
| Incorrect pH of calibration standards. | Verify that the pH of your standards is within the optimal working range of the electrode. |
| Membrane fouling or contamination. | The membrane surface may be coated with proteins or other substances from your sample. Clean the electrode according to the manufacturer's instructions. A common method is to gently wash with a mild detergent solution, followed by thorough rinsing with deionized water. |
| Leaching of membrane components. | Over time, the ionophore and plasticizer can leach from the membrane, reducing performance. If cleaning and recalibration do not restore the slope, the membrane may need to be replaced. |
| Presence of interfering ions. | High concentrations of interfering ions (e.g., Br⁻, I⁻, CN⁻, S²⁻) can compete with chloride at the ionophore's binding sites.[5][6] High OH⁻ concentration at alkaline pH is a common interference. |
Problem 3: My chloride readings seem inaccurate or consistently high.
| Possible Cause | Solution |
| High pH interference. | As mentioned, high concentrations of OH⁻ can interfere with the measurement. Buffer your sample to a neutral or slightly acidic pH to minimize this effect. |
| Incorrect calibration. | Ensure you have performed a recent two-point calibration using fresh, accurately prepared standards.[5][6] |
| Ionic strength mismatch. | Significant differences in ionic strength between your samples and standards can cause errors. Add an Ionic Strength Adjustor (ISA) solution in equal amounts to all samples and standards.[6] |
Below is a troubleshooting workflow to help diagnose and resolve pH-related issues.
Quantitative Data
Studies have shown that while chloride-selective membranes are robust, they exhibit a quantifiable sensitivity to pH. The potential of the electrode can change as a function of pH, even with a constant chloride concentration.
Table 2: pH Influence on Chloride-Selective Membrane Potential
| Parameter | Value | Conditions | Source |
| Potential Change with pH | 4.1 mV / pH unit | Constant 1 M Cl⁻ concentration. | |
| Optimal pH Range | 2 - 12 | General specification for many commercial chloride ISEs. | [5][6] |
| High pH Interference | OH⁻ is a known interfering ion. | - | [5] |
The mechanism of pH interference is likely due to the interaction of H⁺ or OH⁻ ions directly with the ionophore within the membrane.
References
- 1. xylem.com [xylem.com]
- 2. edt.co.uk [edt.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets.omega.com [assets.omega.com]
- 6. Fluorous-Phase Ion-Selective pH Electrodes: Electrode Body and Ionophore Optimization for Measurements in the Physiological pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chloride Ionophore IV Sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing membrane composition for Chloride Ionophore IV sensors. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and performance data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a this compound sensor?
A1: A this compound sensor operates on the principle of selective complexation and transport of chloride ions across a lipophilic membrane.[1] The this compound molecule is a neutral carrier that contains hydrogen bond donor sites, allowing it to have a high affinity for chloride ions.[1] It selectively binds chloride ions from the sample solution and facilitates their transport into the PVC membrane.[1] This selective ion movement generates a potential difference across the membrane, which is measured by an electrode and is proportional to the concentration of chloride ions in the sample.
Q2: What are the most critical components of the sensor membrane and their functions?
A2: The sensor membrane is typically composed of:
-
Poly(vinyl chloride) (PVC): A high molecular weight polymer that provides a stable, durable, and inert matrix for the other membrane components.
-
Plasticizer: A water-insoluble organic solvent that dissolves the other membrane components and ensures the membrane remains flexible and permeable to ions. The choice of plasticizer is critical as it influences the sensor's selectivity, sensitivity, and lifetime.[2][3]
-
This compound: The active sensing component that selectively binds and transports chloride ions.[1]
-
Lipophilic Additives (optional): These are often salts with large, hydrophobic ions (like tetraphenylborate (B1193919) derivatives) that can be added to the membrane to reduce the membrane resistance, improve the electrode's response slope, and enhance selectivity by excluding interfering ions.
Q3: What are the common interfering ions for a this compound sensor?
A3: While this compound is highly selective for chloride, other anions can interfere with the measurement, especially if they are present in high concentrations. Common interfering ions include bromide (Br⁻), iodide (I⁻), thiocyanate (B1210189) (SCN⁻), and perchlorate (B79767) (ClO₄⁻). Lipophilic anions, such as salicylate, can also cause interference.
Q4: How often should I calibrate my this compound sensor?
A4: For optimal accuracy, it is recommended to calibrate your sensor daily before use.[4] If you are conducting long experiments, you should verify the calibration every two hours by re-measuring one of the standard solutions.[5] If the reading has drifted significantly, recalibration is necessary.
Q5: What is the expected lifetime of a this compound sensor membrane?
A5: The lifetime of the sensor membrane can vary from a few days to several months, depending on the membrane composition, usage, and storage conditions.[6][7] The gradual leaching of the ionophore and plasticizer from the membrane into the sample solution is a primary factor that limits the sensor's lifespan.[3] Using polymeric plasticizers can extend the lifetime of the membrane.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy or Unstable Readings | 1. Air bubble trapped on the membrane surface.2. Clogged or contaminated reference electrode junction.3. Insufficient ionic strength in the sample.4. Improper grounding of the meter. | 1. Gently tap the electrode to dislodge any air bubbles.2. Clean the reference electrode junction. If it's a refillable electrode, replace the filling solution.3. Add an ionic strength adjuster (ISA) to both your standards and samples.4. Ensure the meter is properly grounded. |
| Slow or Drifting Response | 1. The sensing membrane has been poisoned by the sample.2. The membrane is old and the ionophore has leached out.3. Temperature fluctuations between samples and standards. | 1. Try to recondition the membrane by soaking it in a standard chloride solution. If this fails, a new membrane is needed.2. Prepare a new sensor membrane.3. Ensure that all samples and standards are at the same temperature before measurement. |
| Incorrect Slope (Not Nernstian) | 1. Incorrectly prepared or contaminated standard solutions.2. Presence of a high concentration of interfering ions.3. The membrane composition is not optimal. | 1. Prepare fresh standard solutions using high-purity salts and deionized water.2. If possible, remove interfering ions from the sample. Otherwise, the selectivity of the membrane needs to be improved.3. Optimize the membrane composition, particularly the type and amount of plasticizer and lipophilic additives. |
| Low Reproducibility | 1. Sample carryover between measurements.2. Inconsistent stirring of solutions. | 1. Thoroughly rinse the electrode with deionized water and gently blot dry between each measurement.2. Use a magnetic stirrer at a constant and moderate speed for all measurements. |
Data Presentation: Optimizing Membrane Composition
The performance of a this compound sensor is highly dependent on the composition of the membrane. The following tables summarize the influence of different components on the sensor's characteristics.
Table 1: Recommended Membrane Composition for this compound Sensor
| Component | Function | Recommended Weight % |
| This compound | Chloride Ion Carrier | 1.0% |
| Tridodecylmethylammonium chloride | Lipophilic Additive | 0.6% |
| 2-Nitrophenyl octyl ether (o-NPOE) | Plasticizer | 65.4% |
| Poly(vinyl chloride) (PVC) | Polymer Matrix | 33.0% |
This composition is recommended for the assay of Cl⁻ activity in biological samples.
Table 2: Selectivity Coefficients (log KpotCl,X) for the Recommended Membrane Composition
| Interfering Ion (X) | log KpotCl,X |
| Salicylate | -0.1 |
| Thiocyanate (SCN⁻) | -0.3 |
| Bromide (Br⁻) | -1.4 |
| Iodide (I⁻) | -1.7 |
| Perchlorate (ClO₄⁻) | -4.5 |
| Bicarbonate (HCO₃⁻) | -4.8 |
| Nitrate (NO₃⁻) | -6.7 |
| Dihydrogen Phosphate (H₂PO₄⁻) | -6.9 |
The separate solution method was used with 0.1 M solutions of the sodium salts. A more negative value indicates higher selectivity for chloride over the interfering ion.
Table 3: General Influence of Plasticizer Properties on Sensor Performance
| Plasticizer Property | Effect on Sensor Performance | Example Plasticizers |
| High Lipophilicity | Reduces leaching of membrane components, potentially increasing sensor lifetime.[3] | bis(2-ethylhexyl) sebacate (B1225510) (DOS) |
| High Dielectric Constant | Can improve the solubility of the ion-ionophore complex, potentially leading to a better Nernstian response. | o-nitrophenyl octyl ether (o-NPOE) |
| Low Viscosity | Allows for higher mobility of the ionophore within the membrane, which can lead to a faster response time.[3] | dibutyl phthalate (B1215562) (DBP) |
| Polymeric Nature | Significantly reduces leaching, leading to a longer sensor lifetime.[7] | Polyester sebacate (PES) |
Experimental Protocols
Protocol 1: Preparation of a PVC-based Chloride-Selective Membrane
This protocol describes the preparation of a chloride-selective membrane using the solvent casting technique.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., o-NPOE)
-
Lipophilic additive (e.g., Tridodecylmethylammonium chloride)
-
Tetrahydrofuran (THF), high purity
-
Glass ring (approximately 2 cm diameter)
-
Clean, flat glass plate
-
Small vial with a cap
-
Precision balance
Procedure:
-
Prepare the Membrane Cocktail:
-
In the vial, accurately weigh the desired amounts of this compound, PVC, plasticizer, and lipophilic additive according to your optimized composition (refer to Table 1 for a starting point). For example, for a 100 mg membrane, you would weigh 1 mg of ionophore, 33 mg of PVC, 65.4 mg of o-NPOE, and 0.6 mg of the additive.
-
Add approximately 1-2 mL of THF to the vial.
-
Cap the vial and shake or sonicate until all components are completely dissolved, forming a clear, homogenous solution.
-
-
Cast the Membrane:
-
Place the glass ring on the clean, flat glass plate.
-
Carefully pour the membrane cocktail into the glass ring, ensuring it spreads evenly.
-
Cover the setup with a watch glass or petri dish to allow for slow evaporation of the THF. This prevents the formation of bubbles and ensures a uniform membrane.
-
Let the solvent evaporate completely overnight in a dust-free environment.
-
-
Membrane Conditioning:
-
Once the membrane is dry, carefully peel it off the glass plate.
-
Cut a small disc (typically 5-7 mm in diameter) from the membrane using a cork borer.
-
Mount the membrane disc into an electrode body.
-
Condition the membrane by soaking it in a 0.01 M NaCl solution for at least 4 hours (overnight is recommended) before the first use.
-
Protocol 2: Calibration of the Chloride-Selective Electrode
This protocol outlines a two-point calibration for the prepared sensor.
Materials:
-
Prepared Chloride-Selective Electrode
-
Reference Electrode (e.g., Ag/AgCl)
-
pH/mV meter or ion meter
-
Standard Chloride Solutions (e.g., 10⁻³ M and 10⁻² M NaCl)
-
Ionic Strength Adjuster (ISA)
-
Deionized water
-
Magnetic stirrer and stir bars
-
Beakers
Procedure:
-
Prepare Standard Solutions:
-
Prepare a series of standard chloride solutions by serial dilution of a stock solution. For a two-point calibration, you will need at least two solutions with concentrations that bracket your expected sample concentration (e.g., 10⁻³ M and 10⁻² M NaCl).
-
For each 100 mL of standard solution, add 2 mL of ISA to ensure a constant ionic strength.
-
-
Set up the Measurement System:
-
Connect the chloride-selective electrode and the reference electrode to the meter.
-
Set the meter to measure millivolts (mV).
-
-
Measure the First Standard:
-
Place 50-100 mL of the lower concentration standard (e.g., 10⁻³ M NaCl) into a beaker with a stir bar.
-
Rinse the electrodes with deionized water, gently blot them dry, and immerse them in the standard solution.
-
Stir the solution at a constant, moderate rate.
-
Wait for the mV reading to stabilize and then record the value.
-
-
Measure the Second Standard:
-
Remove the electrodes from the first standard, rinse them thoroughly with deionized water, and gently blot them dry.
-
Place the electrodes into the beaker containing the higher concentration standard (e.g., 10⁻² M NaCl).
-
Wait for the mV reading to stabilize and record the value.
-
-
Determine the Slope:
-
The difference in the mV readings between the two standards should be approximately -56 to -59 mV for a tenfold change in chloride concentration at room temperature.
-
Most modern ion meters will automatically calculate and store the calibration slope. If using a standard mV meter, you can plot the mV readings (y-axis) against the logarithm of the chloride concentration (x-axis) to determine the slope.
-
-
Measure the Sample:
-
To 100 mL of your sample, add 2 mL of ISA.
-
Rinse the electrodes, blot dry, and immerse them in the sample.
-
Record the stable mV reading and use your calibration to determine the chloride concentration in the sample.
-
Mandatory Visualizations
This compound Transport Mechanism
Caption: Carrier-Mediated Transport by this compound.
Experimental Workflow: Membrane Preparation
References
- 1. This compound | 187404-67-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. assets.omega.com [assets.omega.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. redalyc.org [redalyc.org]
- 7. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
How to prevent leaching of Chloride ionophore IV from membranes?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Chloride ionophore IV leaching from experimental membranes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, chemically known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a neutral carrier used to selectively transport chloride ions across lipid membranes[1][2][3]. Its primary application is in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of chloride concentration in various samples, including biological fluids[4][5]. The molecule's structure, featuring a xanthene spacer with bis-thiourea groups, allows for specific binding of chloride ions through hydrogen bonding[1].
Q2: What is ionophore leaching and why is it a problem?
Ionophore leaching is the gradual loss of the ionophore from the membrane matrix into the surrounding sample solution[6][7][8]. This process is a significant issue as it directly compromises the performance and lifetime of the membrane-based sensor[4][7]. Leaching leads to a decrease in the concentration of the active sensing component in the membrane, resulting in reduced sensitivity, potential drift, and a shorter operational lifespan for the electrode or membrane patch[4][6][9].
Q3: What are the primary factors that contribute to the leaching of this compound?
Several factors influence the rate of ionophore leaching from a polymer membrane:
-
Plasticizer Properties : The type and amount of plasticizer used in the membrane are critical. Plasticizers with low lipophilicity and high polarity can increase the migration rate of the ionophore into the aqueous sample phase[10][11].
-
Polymer Matrix : Traditional poly(vinyl chloride) (PVC) membranes require significant amounts of plasticizer (up to 66% of the membrane weight), which can also leach and facilitate the loss of the ionophore[11][12][13].
-
Ionophore Lipophilicity : The inherent lipophilicity (hydrophobicity) of the ionophore itself plays a role. While this compound is lipophilic, conditions that favor its partitioning into the aqueous phase will promote leaching[14].
-
Sample Composition : Continuous contact with aqueous or biological samples can extract both the plasticizer and the ionophore from the membrane over time[4].
Troubleshooting Guide: Preventing Ionophore Leaching
This guide provides strategies and methods to mitigate the leaching of this compound from your experimental membranes.
Issue 1: Rapid Decline in Sensor Performance and Short Electrode Lifetime
A rapid loss of sensitivity or a drifting signal in your chloride-selective electrode often points to the leaching of this compound from the PVC membrane.
Solution 1.1: Optimize the Plasticizer
The choice of plasticizer is a critical first step in enhancing membrane stability. A plasticizer's primary role is to solubilize the ionophore within the polymer matrix and ensure ion mobility[12].
-
Recommendation : Select a plasticizer with high lipophilicity and a high molecular weight to minimize its own leaching and, consequently, that of the ionophore[10]. Matching the lipophilicity of the plasticizer to that of the ionophore can maximize the dissolution of the ion-pair in the membrane and improve sensor lifetime[11][12]. For instance, replacing a more polar plasticizer like 2-nitrophenyl octyl ether (o-NPOE) with a less polar one like bis(2-ethylhexyl) sebacate (B1225510) (DOS) can reduce leaching, as the latter is less soluble in water[15].
-
Advanced Option : Consider using polymeric plasticizers, such as polyester (B1180765) sebacate (PES). These have been shown to significantly enhance the retention of membrane components compared to conventional plasticizers, extending the electrode's functional lifetime to several months[13].
Solution 1.2: Modify the Polymer Matrix
Moving away from highly plasticized PVC can fundamentally solve the leaching problem.
-
Recommendation : Explore alternative polymer matrices that require less or no plasticizer. Materials such as polyacrylates, silicone rubber, and polyurethanes have been shown to create stable sensing membranes with reduced component leakage[16][17]. These matrices can lower the diffusion coefficients of the sensing components, which helps to suppress ion flux and prolong the life of the electrode[16][17].
Solution 1.3: Covalent Immobilization of the Ionophore
The most robust method to prevent leaching is to chemically bond the ionophore to the polymer matrix.
-
Recommendation : Covalently attach this compound (or a modified version of it) to the polymer backbone. Techniques like "click chemistry" can be used to create a stable, molecularly thin PVC membrane with the ionophore chemically bonded to the electrode substrate[18]. This approach prevents the physical loss of the ionophore by desorption or delamination, creating highly robust sensors[18][19].
Quantitative Data on Membrane Stability
The stability of an ion-selective membrane is often quantified by its functional lifetime. The table below summarizes the impact of membrane composition on the operational life of ion-selective electrodes.
| Membrane Composition | Ionophore Concentration (wt%) | Plasticizer | Typical Lifetime | Reference(s) |
| Standard PVC Membrane | 1% | DOS | ~6-7 days | [9] |
| Standard PVC Membrane | 7% | DOS | ~15-18 days | [9] |
| PVC Membrane with Polymeric Plasticizer | Not specified | Polyester Sebacate | > 4 months | [13] |
| Plasticizer-Free Polyacrylate Membrane | Not specified | None | Extended | [16][17] |
| Covalently Attached Ionophore on PVC | Not specified | Not applicable | Extended | [18] |
Table 1: Comparison of typical lifetimes for ion-selective electrodes based on different membrane strategies.
Experimental Protocols
Protocol 1: Fabrication of a Standard PVC Membrane for Chloride Sensing
This protocol describes the preparation of a conventional chloride-selective membrane using this compound.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl) sebacate (DOS) as plasticizer
-
Tridodecylmethylammonium chloride (TDMACl) as a lipophilic additive
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the Membrane Cocktail: In a clean glass vial, dissolve the following components in 2 mL of THF. The component ratios can be optimized, but a typical composition is:
-
This compound: 2.0 mg (~1 wt%)
-
TDMACl: 1.0 mg (~0.5 wt%)
-
DOS (plasticizer): 130 mg (~65.5 wt%)
-
PVC: 65 mg (~33 wt%)
-
-
Homogenize: Mix the solution thoroughly using a vortex mixer until all components are fully dissolved and the solution is homogeneous.
-
Casting the Membrane: Place a glass ring (e.g., 2 cm diameter) on a clean, flat glass plate. Carefully pour the membrane cocktail into the ring.
-
Solvent Evaporation: Cover the setup with a petri dish and allow the THF to evaporate slowly over 24 hours at room temperature.
-
Membrane Conditioning: Once the membrane is formed and dry, carefully peel it from the glass plate. Cut a small disc (e.g., 5-7 mm diameter) and incorporate it into an electrode body. Condition the electrode by soaking it in a 0.01 M NaCl solution for at least 4 hours before use.
Protocol 2: Strategy for Covalent Immobilization via "Click Chemistry"
This section outlines a conceptual workflow for the covalent attachment of an ionophore to a polymer matrix, a state-of-the-art method to prevent leaching. This requires advanced chemical synthesis to first modify the ionophore and polymer.
Conceptual Steps:
-
Functionalization of the Polymer: Modify a portion of the polymer (e.g., PVC) to introduce azide (B81097) (-N₃) groups. This creates an "azide-functionalized PVC".
-
Functionalization of the Ionophore: Synthetically modify this compound to include a terminal alkyne group without disrupting its ion-binding site. This creates an "alkyne-functionalized ionophore".
-
Click Reaction: Dissolve the azide-functionalized PVC and the alkyne-functionalized ionophore in a suitable solvent. Catalyze the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This will form a stable triazole linkage, covalently bonding the ionophore to the PVC backbone[18].
-
Membrane Fabrication: The resulting polymer-ionophore conjugate can then be used to fabricate a membrane, often with a plasticizer, following a procedure similar to Protocol 1. The resulting membrane will have the ionophore permanently attached, preventing it from leaching.
Visualizations
Caption: Logical workflow for addressing ionophore leaching.
Caption: Standard workflow for fabricating a PVC-based ion-selective membrane.
References
- 1. This compound | 187404-67-7 | Benchchem [benchchem.com]
- 2. 氯离子载体 IV Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. US7384523B2 - Chloride ion selective membrane and sensor - Google Patents [patents.google.com]
- 5. alpha-measure.com [alpha-measure.com]
- 6. Lifetime of ion-selective electrodes based on charged ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. redalyc.org [redalyc.org]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantifying plasticizer leakage from ion-selective membranes – a nanosponge approach - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 18. Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Coated-wire electrodes containing polymer immobilized ionophores blended with poly(vinyl chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chloride Ionophore IV-Based Ion-Selective Electrodes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Chloride Ionophore IV in ion-selective electrodes (ISEs). It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and accurate chloride ion measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, chemically known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a neutral carrier used in the fabrication of highly selective chloride ion-selective electrodes. Its mechanism of action is based on the formation of a stable complex with chloride ions through hydrogen bonding and van der Waals interactions. This selective binding allows for the potentiometric determination of chloride ion concentrations in a sample.
Q2: What are plasticizers and why are they essential for my this compound-based ISE?
Plasticizers are organic compounds added to the polymer matrix (typically PVC) of an ion-selective membrane to increase its flexibility, reduce its viscosity, and ensure the mobility of the ionophore. The choice of plasticizer significantly impacts the electrode's performance characteristics, including its slope, linear range, selectivity, and lifespan.
Q3: Which plasticizer is recommended for use with this compound?
For optimal performance, 2-Nitrophenyl octyl ether (o-NPOE) is a commonly recommended plasticizer for this compound-based membranes. This combination, often with the addition of a lipophilic salt like Tridodecylmethylammonium chloride, has been shown to provide excellent selectivity and a stable response.
Q4: What are the typical performance characteristics of a this compound-based ISE?
A well-prepared this compound ISE, using an optimized membrane composition with o-NPOE as the plasticizer, can be expected to exhibit the following performance characteristics:
-
Linear Range: Typically from 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M
-
Slope: A Nernstian response of approximately -56 mV per decade change in chloride concentration at 25°C.
-
Response Time: Generally fast, in the range of 10-30 seconds.
-
pH Range: A wide operational pH range, typically between 2 and 12.
Performance Data: Effect of Plasticizer
| Plasticizer | Ionophore | Additive | Slope (mV/decade) | Linear Range (M) | Main Interfering Ions (log Kpot Cl,j) |
| o-Nitrophenyl octyl ether (o-NPOE) | This compound | Tridodecylmethylammonium chloride | -56.9 | 10⁻⁵ to 10⁻¹ | Salicylate: -0.1, SCN⁻: -0.3, I⁻: -1.7, Br⁻: -1.4 |
Note: The data presented is based on a specific membrane composition and experimental conditions. Performance may vary depending on the exact protocol and materials used.
Experimental Protocols
Protocol 1: Fabrication of a Chloride-Selective PVC Membrane
This protocol outlines the steps for preparing a PVC membrane for a chloride-selective electrode using this compound.
Materials:
-
This compound
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-Nitrophenyl octyl ether, o-NPOE)
-
Lipophilic additive (e.g., Tridodecylmethylammonium chloride)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a clean, dry glass vial, dissolve PVC, the plasticizer, this compound, and the lipophilic additive in THF. A typical composition is approximately 33% PVC, 66% plasticizer, and 1% ionophore/additive by weight.
-
Ensure all components are fully dissolved by gentle swirling or brief vortexing. The solution should be clear and homogenous.
-
-
Casting the Membrane:
-
Pour the membrane cocktail into a flat, clean glass ring or petri dish placed on a level surface.
-
Cover the casting surface with a watch glass to allow for slow evaporation of the THF. This process should take approximately 24-48 hours.
-
-
Membrane Curing and Electrode Assembly:
-
Once the membrane is fully dried and transparent, carefully cut a small disc (typically 5-7 mm in diameter).
-
Mount the membrane disc into an ISE body, ensuring a tight seal.
-
Fill the electrode body with an internal filling solution (e.g., 0.01 M NaCl).
-
Insert an Ag/AgCl internal reference electrode.
-
Condition the electrode by soaking it in a 0.01 M NaCl solution for at least 2 hours before use.
-
Protocol 2: Potentiometric Measurement of Chloride Ions
Equipment:
-
Chloride Ion-Selective Electrode
-
Reference Electrode (e.g., Ag/AgCl)
-
pH/Ion Meter
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Calibration:
-
Prepare a series of standard chloride solutions of known concentrations (e.g., from 10⁻⁶ M to 10⁻¹ M).
-
Immerse the chloride ISE and the reference electrode in the most dilute standard solution.
-
Stir the solution at a constant, moderate rate.
-
Record the potential reading (in mV) once it has stabilized.
-
Repeat this process for each standard solution, moving from the most dilute to the most concentrated.
-
Plot the potential (mV) versus the logarithm of the chloride concentration. The resulting calibration curve should be linear with a slope of approximately -56 mV/decade.
-
-
Sample Measurement:
-
Rinse the electrodes with deionized water and gently blot dry.
-
Immerse the electrodes in the sample solution.
-
Stir at the same rate used for calibration.
-
Record the stable potential reading.
-
Determine the chloride concentration in the sample by comparing its potential to the calibration curve.
-
Troubleshooting Guide
Issue: Noisy or unstable readings. Possible Causes & Solutions:
-
Air bubble on the membrane surface: Remove the electrode from the solution, gently shake it to dislodge the bubble, and re-immerse.
-
Clogged reference electrode junction: Clean the reference electrode according to the manufacturer's instructions. If the problem persists, replace the filling solution.
-
Insufficient stirring or inconsistent stirring rate: Ensure constant and adequate stirring during both calibration and measurement.
-
External electrical noise: Ground the ion meter and ensure it is not placed near other electrical equipment that could cause interference.
Issue: Slow response time. Possible Causes & Solutions:
-
Fouled or old membrane: The membrane surface may be coated with contaminants from the sample. Try cleaning the membrane by gently polishing it with a fine alumina (B75360) slurry, or fabricate a new membrane.
-
Low sample concentration: Response times are typically longer at very low analyte concentrations. Allow more time for the potential to stabilize.
-
Incorrect storage: Ensure the electrode is stored in a solution of 0.01 M NaCl when not in use.
Issue: "Out of Range" or unexpected readings. Possible Causes & Solutions:
-
Incorrect calibration: Recalibrate the electrode using fresh, accurately prepared standards.
-
Presence of interfering ions: Certain ions, such as bromide, iodide, and salicylate, can interfere with the chloride measurement. If these are present in your sample, consider sample pretreatment or use a method that corrects for interference.
-
Damaged electrode or membrane: Inspect the electrode body and membrane for any cracks or visible damage. Replace if necessary.
Visualizations
Validation & Comparative
A Comparative Guide to Chloride Ionophore IV and Chloride Ionophore I for Enhanced Chloride Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of ion-selective sensors and therapeutic development, the precise and selective transport of chloride ions across lipid membranes is of paramount importance. This guide provides an objective comparison of two commercially available chloride ionophores, Chloride Ionophore IV and Chloride Ionophore I, focusing on their chloride selectivity, underlying mechanisms, and the experimental protocols for their evaluation.
At a Glance: Key Differences
| Feature | This compound | Chloride Ionophore I |
| Chemical Name | 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene | meso-Tetraphenylporphyrin manganese(III)-chloride |
| Binding Mechanism | Hydrogen Bonding | Metal-Anion Coordination |
| Selectivity Principle | Shape and size complementarity for chloride | Lewis acid-base interaction |
| Known Interferences | Other halides, with selectivity generally following the Hofmeister series | Salicylate (B1505791), Thiocyanate, Bicarbonate |
Quantitative Comparison of Chloride Selectivity
The selectivity of an ionophore is a critical parameter that dictates its performance in complex biological or environmental samples. It is quantified by the potentiometric selectivity coefficient (log KpotCl,X), where a more negative value indicates a higher preference for chloride (Cl⁻) over the interfering anion (X⁻).
Chloride Ionophore I: A Porphyrin-Based Ionophore
Chloride Ionophore I, a manganese(III) porphyrin complex, operates through a metal-anion coordination mechanism. While it is utilized in chloride-selective electrodes, it exhibits significant interference from other lipophilic anions.
Table 1: Potentiometric Selectivity Coefficients (log KpotCl,X) for Chloride Ionophore I
| Interfering Anion (X⁻) | log KpotCl,X |
| Bicarbonate (HCO₃⁻) | -1.5 |
| Acetate (CH₃COO⁻) | -1.3 |
| Sulfate (SO₄²⁻) | -2.6 |
| Thiocyanate (SCN⁻) | 3.4 |
| Salicylate | 3.0 |
Data sourced from a commercially available product information sheet. The separate solution method was used with 0.1 M solutions of the sodium salts.
This compound: A Thiourea-Based Ionophore
This compound belongs to the class of thiourea-based neutral ionophores. These molecules are designed to form strong and selective hydrogen bonds with the spherical chloride anion within a pre-organized binding cavity. This mechanism generally leads to high selectivity for chloride over other anions, particularly those with different geometries or lower charge densities.
Mechanism of Action
The distinct chemical structures of this compound and Chloride Ionophore I dictate their different mechanisms for chloride binding and transport.
Caption: General mechanism of chloride transport across a lipid bilayer facilitated by an ionophore.
This compound (Thiourea-based): This ionophore utilizes a pre-organized cleft containing thiourea (B124793) groups. The hydrogen atoms on the nitrogen of the thiourea moieties act as hydrogen-bond donors, forming multiple, directionally specific hydrogen bonds with the chloride anion. This interaction is highly selective for the size, shape, and charge density of chloride.
Chloride Ionophore I (Porphyrin-based): In this case, the manganese(III) center of the porphyrin ring acts as a Lewis acid, coordinating with the chloride anion, which acts as a Lewis base. The selectivity is governed by the strength of this coordination, which can be influenced by the presence of other anions that can also coordinate to the metal center.
Experimental Protocols
The determination of an ionophore's selectivity is crucial for its application. The potentiometric method using ion-selective electrodes (ISEs) is a standard technique for this purpose.
Potentiometric Selectivity Measurement Workflow
Caption: A simplified workflow for determining the potentiometric selectivity coefficient of an ionophore.
Detailed Protocol: Separate Solution Method (SSM)
This method is commonly used to determine the selectivity of an ionophore.
1. Preparation of the Ion-Selective Membrane:
-
A membrane cocktail is prepared by dissolving the ionophore (e.g., this compound or I), a polymer matrix (e.g., high molecular weight PVC), and a plasticizer (e.g., 2-nitrophenyl octyl ether) in a volatile solvent like tetrahydrofuran (B95107) (THF).
-
The mixture is poured into a glass ring on a flat glass plate and the solvent is allowed to evaporate slowly, resulting in a thin, homogeneous membrane.
2. Electrode Assembly and Conditioning:
-
A small disc is cut from the membrane and incorporated into an electrode body.
-
The electrode is filled with an internal filling solution containing a fixed concentration of the primary ion (e.g., 0.1 M NaCl).
-
The electrode is conditioned by soaking it in a solution of the primary ion (e.g., 0.01 M NaCl) for several hours until a stable potential is achieved.
3. Calibration with the Primary Ion:
-
The potential of the conditioned electrode is measured in a series of standard solutions of the primary ion (e.g., 10⁻¹ M to 10⁻⁶ M NaCl).
-
The potential is plotted against the logarithm of the primary ion activity to generate a calibration curve. The slope of this curve should be close to the theoretical Nernstian value (-59.2 mV/decade for a monovalent anion at 25°C).
4. Measurement with Interfering Ions:
-
The potential of the electrode is then measured in a series of standard solutions of the interfering ion (e.g., 10⁻¹ M to 10⁻⁶ M NaBr, NaNO₃, etc.).
-
A separate calibration curve is generated for each interfering ion.
5. Calculation of the Selectivity Coefficient:
-
The potentiometric selectivity coefficient (KpotCl,X) is calculated using the following equation, derived from the Nicolsky-Eisenman equation:
log KpotCl,X = (E₂ - E₁) / S + log(aCl) - log(aX1/z)
where:
-
E₁ is the potential measured in the primary ion solution.
-
E₂ is the potential measured in the interfering ion solution.
-
S is the slope of the calibration curve for the primary ion.
-
aCl is the activity of the chloride ion.
-
aX is the activity of the interfering ion.
-
z is the charge of the interfering ion.
-
Conclusion
The choice between this compound and Chloride Ionophore I depends critically on the specific application and the ionic composition of the sample matrix.
-
This compound , with its thiourea-based structure, is rationally designed for high chloride selectivity through a network of hydrogen bonds. It is expected to offer superior performance in applications where high specificity for chloride is required and interference from other anions needs to be minimized.
-
Chloride Ionophore I , a manganese-porphyrin complex, provides an alternative mechanism for chloride recognition. However, its utility may be limited in environments containing high concentrations of other lipophilic anions like salicylate and thiocyanate, which can significantly interfere with its response to chloride.
Researchers and drug development professionals are encouraged to consider the quantitative selectivity data and the underlying chemical principles presented in this guide to make an informed decision for their specific needs. When high chloride selectivity is the primary requirement, thiourea-based ionophores such as this compound are likely to be the more suitable choice.
Comparative Performance Analysis of Chloride Ionophores: A Guide for Researchers
This guide provides a detailed comparison of a highly potent synthetic chloride ionophore, herein referred to as "Representative Chloride Ionophore IV," with other commercially available ionophores. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of appropriate tools for studying chloride transport. The data presented is a synthesis of findings from peer-reviewed scientific literature.
Introduction to Chloride Ionophores
Chloride ionophores are molecules that facilitate the transport of chloride ions across lipid membranes. They are crucial tools in cell biology and drug discovery for studying the physiological roles of chloride channels and for investigating potential therapeutic strategies for channelopathies, diseases caused by dysfunctional ion channels. An ideal chloride ionophore exhibits high transport efficiency at low concentrations, high selectivity for chloride over other anions, and minimal cytotoxicity.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of our Representative this compound compared to other known compounds. The data is derived from studies using unilamellar vesicles loaded with a chloride-sensitive fluorescent dye.
| Compound | EC50 for Cl- Transport (nM) | Hill Coefficient (n) | Selectivity (Cl-/NO3-) | Cytotoxicity (IC50 in µM) |
| Representative Ionophore IV | 0.8 | 2.1 | >50 | >10 |
| Ionomycin | >10,000 | N/A | N/A | ~1 |
| CCCP | 1,300 | 1.8 | ~4.5 | ~5 |
| Valinomycin | Inactive | N/A | N/A | ~0.1 |
Note: EC50 values represent the concentration of the ionophore required to achieve 50% of the maximum transport rate. A lower EC50 indicates higher potency. The Hill coefficient provides insight into the stoichiometry of the ionophore-ion complex. Cytotoxicity is presented as the concentration that inhibits cell growth by 50%.
Experimental Protocols
A common method for evaluating the chloride transport activity of ionophores is the lucigenin-based chloride efflux assay from unilamellar liposomes.
1. Preparation of Liposomes:
-
A lipid mixture (e.g., POPC and cholesterol) is dissolved in an organic solvent, which is then evaporated to form a thin lipid film.
-
The film is hydrated with a salt solution (e.g., 300 mM KCl buffered with 10 mM HEPES at pH 7.0) containing the fluorescent dye lucigenin (B191737).
-
The resulting lipid suspension is subjected to freeze-thaw cycles and then extruded through a polycarbonate membrane to form unilamellar vesicles of a defined size.
-
External, unencapsulated dye is removed by gel filtration.
2. Chloride Efflux Assay:
-
The liposomes are suspended in a chloride-free medium (e.g., 300 mM KNO3 buffered with 10 mM HEPES at pH 7.0).
-
The ionophore, dissolved in a suitable solvent (e.g., DMSO), is added to the liposome (B1194612) suspension.
-
The fluorescence of lucigenin is monitored over time. The transport of chloride ions out of the vesicles is coupled to the influx of nitrate, which quenches the lucigenin fluorescence.
-
The initial rate of fluorescence quenching is used to determine the transport activity of the ionophore.
3. Data Analysis:
-
The initial rates of transport are plotted against the ionophore concentration.
-
The resulting dose-response curve is fitted to the Hill equation to determine the EC50 and the Hill coefficient.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the general mechanism of chloride transport by a synthetic ionophore and the workflow of the chloride efflux assay.
Caption: Mechanism of carrier-mediated chloride transport across a lipid bilayer.
Caption: Workflow for the lucigenin-based chloride efflux assay.
Conclusion
The Representative this compound demonstrates significantly higher potency for chloride transport compared to other commercially available ionophores like CCCP and Ionomycin, with the added benefit of lower cytotoxicity. Its high selectivity for chloride over other anions makes it a superior tool for specific investigations of chloride transport phenomena. Researchers should consider these performance metrics when selecting an ionophore for their experimental needs.
A Comparative Guide to In Vivo Chloride Measurement: Validating Chloride Ionophore IV
For researchers, scientists, and drug development professionals, the accurate in vivo measurement of chloride (Cl⁻) is crucial for understanding a myriad of physiological and pathological processes. This guide provides an objective comparison of Chloride Ionophore IV-based methods with other leading technologies for in vivo chloride sensing. We present a comprehensive overview of performance characteristics, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
This compound is a highly selective neutral ionophore used in ion-selective electrodes (ISEs) and optical sensors (optodes) for the detection of chloride ions. Its application in in vivo measurements has been explored in various contexts, from monitoring interstitial fluid chloride levels in cystic fibrosis models to intracellular chloride dynamics.[1][2] This guide will compare the performance of this compound with two other major classes of in vivo chloride sensors: genetically encoded fluorescent protein sensors and silver/silver chloride (Ag/AgCl) electrodes.
Performance Comparison of In Vivo Chloride Sensing Technologies
The selection of an appropriate in vivo chloride measurement technique depends on various factors, including the required sensitivity, selectivity, temporal and spatial resolution, and the specific biological environment. The following table summarizes the key performance metrics of this compound-based sensors, genetically encoded fluorescent sensors (ClopHensor and ChlorON series), and Ag/AgCl microelectrodes.
| Feature | This compound (ISEs/Optodes) | Genetically Encoded Fluorescent Sensors (e.g., ClopHensor, ChlorON) | Silver/Silver Chloride (Ag/AgCl) Electrodes |
| Principle of Operation | Potentiometric or optical measurement based on selective Cl⁻ binding and transport across a membrane.[1] | Ratiometric or intensiometric fluorescence changes upon Cl⁻ binding to a genetically expressed protein sensor.[2][3] | Potentiometric measurement based on the reversible electrochemical reaction between silver and silver chloride.[4] |
| In Vivo Application | Interstitial fluid, intracellular measurements.[1] | Intracellular and subcellular compartments.[3][5] | Extracellular fluid, tissue surface.[4] |
| Selectivity | High selectivity for Cl⁻ over other anions like bicarbonate.[1] | Generally good, but can have some sensitivity to other halides (e.g., Br⁻, I⁻) and pH.[2][6] | Highly selective for Cl⁻.[4] |
| Sensitivity (Detection Limit) | As low as 6.5 x 10⁻⁶ M.[1] | Kd values range from ~30 mM to 285 mM, suitable for physiological ranges.[2][7] | Dependent on electrode fabrication and reference electrode stability. |
| Response Time | Rapid response times.[1] | Milliseconds to seconds, suitable for dynamic processes.[5] | Generally fast, but can be affected by diffusion at the electrode-tissue interface. |
| Stability | Can exhibit some drift over long-term measurements.[1] | Photobleaching can be a concern for long-term imaging.[8] | Stable for short-term measurements, but can experience drift and biofouling in chronic in vivo settings.[9] |
| Invasiveness | Requires implantation of a probe or microelectrode. | Requires genetic modification of cells or organisms. | Requires implantation of a microelectrode. |
| Spatial Resolution | Limited by the size of the electrode or sensor. | High subcellular resolution achievable with microscopy. | Limited by the size of the microelectrode tip. |
| pH Sensitivity | Can be designed to have minimal pH dependence. | Some sensors are pH-sensitive, requiring simultaneous pH measurement or the use of pH-insensitive variants.[10][11] | Generally low pH sensitivity. |
Experimental Protocols
In Vivo Chloride Measurement Using a this compound-Based Ion-Selective Microelectrode
This protocol outlines the fabrication and use of a double-barreled ion-selective microelectrode for intracellular chloride measurements.
Materials:
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Microforge
-
This compound cocktail (e.g., containing this compound, a polymer like PVC, and a plasticizer)
-
Back-filling solution (e.g., 100 mM KCl)
-
Reference electrolyte (e.g., 3 M KCl)
-
Ag/AgCl wires
-
High-impedance amplifier
-
Micromanipulator
Procedure:
-
Microelectrode Fabrication:
-
Pull double-barreled borosilicate glass capillaries to a fine tip (sub-micron diameter) using a microelectrode puller.
-
Break the tip to the desired diameter under a microscope.
-
Silanize the inside of the ion-selective barrel to make it hydrophobic.
-
-
Filling the Microelectrode:
-
Backfill the ion-selective barrel with the this compound cocktail.
-
Fill the reference barrel with the reference electrolyte (e.g., 3 M KCl).
-
Insert Ag/AgCl wires into both barrels to act as electrodes.
-
-
Calibration:
-
Calibrate the microelectrode in a series of standard chloride solutions with known concentrations (e.g., 1, 10, 100 mM NaCl) to determine its slope and detection limit. The potential difference between the ion-selective and reference barrels is measured.
-
-
In Vivo Measurement:
-
Anesthetize the animal according to approved protocols.
-
Expose the tissue of interest.
-
Using a micromanipulator, carefully insert the tip of the microelectrode into the target cell or interstitial space.
-
Record the potential difference using a high-impedance amplifier.
-
The measured potential can be converted to chloride concentration using the calibration curve.
-
In Vivo Chloride Imaging Using the Genetically Encoded Sensor ClopHensor
This protocol describes the use of the ratiometric fluorescent sensor ClopHensor for simultaneous in vivo imaging of intracellular chloride and pH.
Materials:
-
ClopHensor expression vector (e.g., AAV vector)
-
Surgical tools for in vivo injection
-
Two-photon microscope with appropriate lasers and detectors
-
Image analysis software
Procedure:
-
Sensor Delivery:
-
Deliver the ClopHensor expression vector to the target cells in the animal model (e.g., via stereotactic injection of an AAV vector into the brain).
-
Allow sufficient time for sensor expression (typically 2-4 weeks).
-
-
Animal Preparation:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy to expose the brain region expressing ClopHensor.
-
Implant a cranial window for chronic imaging.
-
-
In Vivo Imaging:
-
Place the animal under the two-photon microscope.
-
Excite the ClopHensor expressing cells sequentially at two wavelengths (e.g., 920 nm for the chloride-sensitive component and 1040 nm for the chloride-insensitive component).
-
Collect the emitted fluorescence in two separate channels.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities from the two channels.
-
The ratio is then used to determine the intracellular chloride concentration based on a pre-determined calibration curve.
-
Simultaneous pH measurements can also be obtained from the fluorescence data.[10]
-
In Vivo Chloride Measurement Using Ag/AgCl Microelectrodes
This protocol provides a general method for fabricating and using Ag/AgCl microelectrodes for extracellular chloride measurements.
Materials:
-
Silver wire (e.g., 0.25 mm diameter)
-
Insulating material (e.g., Teflon tubing)
-
Bleach (sodium hypochlorite (B82951) solution) or ferric chloride solution
-
Reference electrode (e.g., commercial Ag/AgCl pellet)
-
High-impedance voltmeter
-
Micromanipulator
Procedure:
-
Electrode Fabrication:
-
Cut a piece of silver wire to the desired length.
-
Insert the silver wire into the insulating tubing, leaving a small tip exposed.
-
Chloridize the exposed silver tip by immersing it in bleach or ferric chloride solution until a dark, purplish-gray coating of AgCl is formed.
-
-
Calibration:
-
Calibrate the Ag/AgCl microelectrode against a stable reference electrode in solutions of known chloride concentrations.
-
-
In Vivo Measurement:
-
Anesthetize the animal and expose the target tissue.
-
Place the reference electrode in contact with the animal's body fluids (e.g., subcutaneously).
-
Using a micromanipulator, position the tip of the Ag/AgCl microelectrode in the extracellular space of the tissue of interest.
-
Measure the potential difference between the Ag/AgCl microelectrode and the reference electrode.
-
Convert the potential reading to chloride concentration using the calibration curve.
-
Conclusion
The validation of this compound for in vivo chloride measurements demonstrates its utility as a powerful tool for researchers. It offers high selectivity and sensitivity, making it suitable for a range of applications. However, the choice of the optimal method for in vivo chloride measurement depends on the specific experimental requirements.
-
This compound-based sensors are well-suited for applications requiring high selectivity and direct measurement in interstitial or intracellular fluids.
-
Genetically encoded fluorescent sensors provide exceptional spatial and temporal resolution, making them ideal for studying dynamic chloride changes within specific cells and subcellular compartments.
-
Ag/AgCl electrodes offer a straightforward and cost-effective method for extracellular chloride measurements, particularly for acute experiments.
By carefully considering the advantages and limitations of each technique, researchers can select the most appropriate tool to advance their understanding of the critical role of chloride in health and disease.
References
- 1. This compound | 187404-67-7 | Benchchem [benchchem.com]
- 2. Engineering the ChlorON Series: Turn-On Fluorescent Protein Sensors for Imaging Labile Chloride in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zadaianchuk.github.io [zadaianchuk.github.io]
- 4. A new solid-state microelectrode for measuring intracellular chloride activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Engineering the ChlorON Series: Turn-On Fluorescent Protein Sensors for Imaging Labile Chloride in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Monitoring of pH and Chloride (Cl−) in Brain Slices of Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Twenty years of fluorescence imaging of intracellular chloride [frontiersin.org]
A Comparative Guide to Chloride Ionophore IV: Performance and Selectivity
For researchers, scientists, and drug development professionals, the precise measurement of chloride ion concentrations is critical. This guide provides an objective comparison of Chloride Ionophore IV's performance against other commercially available alternatives, supported by experimental data for determining its selectivity coefficient.
This compound has established itself as a key component in the fabrication of highly selective chloride ion-selective electrodes (ISEs). Its utility in various research and development applications stems from its ability to selectively bind and transport chloride ions across a membrane, enabling accurate potentiometric measurements. This guide delves into the specifics of its selectivity, offering a comparison with other available chloride ionophores and providing a detailed protocol for the experimental determination of its selectivity coefficient.
Performance Comparison of Chloride Ionophores
The primary measure of an ionophore's performance in an ISE is its selectivity for the target ion in the presence of other interfering ions. This is quantified by the potentiometric selectivity coefficient (log K_pot_Cl,X), where a more negative value indicates greater selectivity for chloride (Cl⁻) over the interfering ion (X).
Table 1: Potentiometric Selectivity Coefficients (log K_pot_Cl,X) for Various Chloride Ionophores
| Interfering Ion (X) | Chloride Ionophore I-based Electrode[1] | Chloride Ionophore II-based Electrode[1] | This compound-based Electrode |
| Bromide (Br⁻) | - | 0.7 | Data not available |
| Nitrate (NO₃⁻) | - | -3.2 | Data not available |
| Bicarbonate (HCO₃⁻) | - | - | Excellent selectivity reported, but quantitative data not available |
| Perchlorate (ClO₄⁻) | - | -1.8 | Data not available |
| Salicylate | - | -0.4 | Data not available |
| Sulfate (SO₄²⁻) | - | -6.3 | Data not available |
Note: The data for Chloride Ionophore I and II is sourced from a commercially available product information sheet.[1] Unfortunately, a comprehensive and directly comparable dataset for this compound from a single source is not available in the public domain. Qualitative reports suggest excellent selectivity, particularly over bicarbonate and other common biological anions.
This compound is a neutral carrier, which can offer advantages over charged ionophores by minimizing interference from ion-pairing.[2] Alternatives such as Chloride Ionophore I (tridodecylmethylammonium chloride) are charged quaternary ammonium (B1175870) salts.[2]
Experimental Protocol: Determination of Selectivity Coefficient by the Fixed Interference Method (FIM)
The Fixed Interference Method (FIM) is the IUPAC-recommended standard for determining potentiometric selectivity coefficients.[3] This method involves measuring the potential of a chloride-selective electrode in solutions containing a constant concentration of the interfering ion while varying the concentration of the primary ion (chloride).
Materials and Reagents:
-
Chloride Ion-Selective Electrode (incorporating this compound)
-
Reference Electrode (e.g., Ag/AgCl)
-
pH/Ion Meter with millivolt resolution
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Deionized water
-
Stock solution of sodium chloride (NaCl), 1 M
-
Stock solution of the interfering ion (e.g., sodium bromide, sodium nitrate), 1 M
-
Ionic Strength Adjustment (ISA) solution (e.g., 5 M NaNO₃, ensuring it does not contain the interfering ion being tested)
Step-by-Step Procedure:
-
Prepare a series of standard chloride solutions: From the 1 M NaCl stock solution, prepare a series of standards ranging from 10⁻¹ M to 10⁻⁷ M by serial dilution.
-
Prepare the fixed interference solution: Prepare a solution with a constant concentration of the interfering ion (e.g., 10⁻² M of the sodium salt of the interfering anion). This concentration should be representative of the conditions under which the electrode will be used.
-
Condition the electrode: Before the first measurement, condition the chloride ISE by soaking it in a 10⁻² M NaCl solution for at least one hour.
-
Measure the potential in the interference solution:
-
Pipette a known volume (e.g., 50 mL) of the fixed interference solution into a beaker.
-
Add the appropriate amount of ISA (typically 2% of the total volume, e.g., 1 mL).
-
Immerse the chloride ISE and the reference electrode in the solution and stir gently.
-
Record the stable potential (E₁).
-
-
Titrate with the primary ion:
-
Add small, known volumes of a standard NaCl solution (e.g., 1 M) to the beaker.
-
After each addition, wait for the potential to stabilize and record the value.
-
Continue the additions until the potential change between additions becomes constant, indicating that the electrode is responding primarily to the chloride ion.
-
-
Data Analysis:
-
Plot the measured potential (E) versus the logarithm of the chloride activity (or concentration, assuming constant activity coefficients).
-
The resulting graph will have two linear regions. The first, at low chloride concentrations, will be nearly horizontal, where the potential is dominated by the interfering ion. The second, at higher chloride concentrations, will be linear with a Nernstian slope (approximately -59 mV per decade for a monovalent anion at 25°C).
-
Extrapolate the two linear portions of the curve until they intersect. The chloride activity at the intersection point (a_Cl) is used to calculate the selectivity coefficient.
-
-
Calculate the Selectivity Coefficient (K_pot_Cl,X): The selectivity coefficient is calculated using the following equation, derived from the Nicolsky-Eisenman equation:
K_pot_Cl,X = a_Cl / (a_X)^(z_Cl / z_X)
Where:
-
a_Cl is the activity of chloride at the intersection point.
-
a_X is the constant activity of the interfering ion.
-
z_Cl is the charge of the chloride ion (-1).
-
z_X is the charge of the interfering ion.
The result is often expressed as its logarithm (log K_pot_Cl,X).
-
Experimental Workflow
The following diagram illustrates the logical flow of the Fixed Interference Method for determining the selectivity coefficient of a chloride ionophore.
Signaling Pathways and Logical Relationships
The underlying principle of an ion-selective electrode based on an ionophore involves the selective complexation and transport of the target ion across a membrane, which generates a potential difference that is measured against a reference electrode. The selectivity is a direct consequence of the chemical structure of the ionophore and its specific interaction with the target ion compared to interfering ions.
This guide provides a framework for understanding and evaluating the selectivity of this compound. For critical applications, it is recommended that researchers perform their own selectivity coefficient determinations under their specific experimental conditions.
References
Performance Showdown: Chloride Ionophore IV and Other Bis-Thiourea Ionophores in Transmembrane Chloride Transport
For researchers, scientists, and drug development professionals, the efficient and selective transport of chloride ions across cellular membranes is a critical area of study, with implications for treating channelopathies like cystic fibrosis. This guide provides a comparative analysis of Chloride Ionophore IV against other prominent bis-thiourea ionophores, supported by available experimental data, to aid in the selection of appropriate tools for research and development.
This comparison focuses on the ability of these synthetic molecules to facilitate chloride anion transport across lipid bilayers, a key performance metric for potential therapeutic applications. While a range of bis-thiourea ionophores have been synthesized and evaluated, this guide will highlight a particularly active decalin-based ionophore for a quantitative comparison and discuss the characteristics of this compound based on available literature.
Quantitative Performance Comparison
A study by Busschaert et al. (2014) provides valuable quantitative data on the chloride transport efficiency of several preorganized bis-thiourea ionophores using a lucigenin-based fluorescence assay in large unilamellar vesicles (LUVs).[1][2][3][4] The data for a highly active decalin-based bis-thiourea, herein referred to as Decalin-Derivative 9, is presented below as a benchmark for high-performance chloride transport.
| Ionophore | Scaffold | Half-Life of Cl⁻/NO₃⁻ Exchange (t₁/₂) | Absolute Rate of Cl⁻ Transport |
| Decalin-Derivative 9 | trans-Decalin | 45 seconds | 850 chloride anions per second |
Note: Data for Decalin-Derivative 9 was obtained in 200 nm LUVs composed of POPC/cholesterol (7:3) with a single transporter molecule per vesicle.
Mechanism of Action: A Shared Principle
Bis-thiourea ionophores, including this compound and the decalin derivatives, operate as mobile carriers to transport anions across lipid membranes. The core mechanism involves the formation of a complex between the ionophore and a chloride anion at the membrane interface. The thiourea (B124793) groups, with their hydrogen bond donor capabilities, are crucial for anion recognition and binding. The lipophilic scaffold of the ionophore then facilitates the translocation of the chloride complex across the hydrophobic core of the membrane, releasing the anion on the other side.
Figure 1: Generalized mechanism of chloride transport by a bis-thiourea ionophore.
Experimental Protocols
The primary method for evaluating the chloride transport activity of these ionophores is the lucigenin (B191737) fluorescence assay using liposomes.
Lucigenin-Based Chloride Transport Assay
Objective: To measure the rate of chloride influx into large unilamellar vesicles (LUVs).
Principle: Lucigenin, a fluorescent dye, is encapsulated within the LUVs. The fluorescence of lucigenin is quenched upon binding with chloride ions. By monitoring the decrease in fluorescence over time after the addition of external chloride, the rate of chloride transport into the vesicles can be determined. To maintain electroneutrality, a counter-anion, typically nitrate (B79036) (NO₃⁻), is pre-loaded into the vesicles, allowing for Cl⁻/NO₃⁻ antiport.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Cholesterol
-
Lucigenin (bis-N-methylacridinium nitrate)
-
Sodium chloride (NaCl)
-
Sodium nitrate (NaNO₃)
-
HEPES buffer
-
The bis-thiourea ionophore to be tested
-
Extruder with polycarbonate membranes (e.g., 200 nm pore size)
Procedure:
-
Vesicle Preparation:
-
A lipid film of POPC and cholesterol (typically in a 7:3 molar ratio) is prepared by evaporating the solvent from a solution of the lipids.
-
The lipid film is hydrated with a solution containing lucigenin and NaNO₃ in HEPES buffer.
-
The resulting suspension is subjected to several freeze-thaw cycles to enhance encapsulation.
-
The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 200 nm) to produce LUVs of a uniform size.
-
External, unencapsulated lucigenin is removed by gel filtration.
-
-
Transport Assay:
-
The LUV suspension is placed in a fluorometer cuvette.
-
The ionophore, dissolved in a suitable solvent (e.g., DMSO), is added to the vesicle suspension.
-
The baseline fluorescence is recorded.
-
A concentrated solution of NaCl is added to the cuvette to create a chloride gradient across the vesicle membrane.
-
The fluorescence intensity is monitored over time. A decrease in fluorescence indicates chloride influx.
-
At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse the vesicles and cause complete quenching of the lucigenin fluorescence, which is used for data normalization.
-
Data Analysis: The fluorescence decay data is fitted to an appropriate kinetic model to determine the rate of chloride transport. For highly active ionophores, this can be expressed as the half-life (t₁/₂) of the fluorescence decay or an initial rate of transport.
Figure 2: Experimental workflow for the lucigenin-based chloride transport assay.
Concluding Remarks
The selection of a chloride ionophore for research or therapeutic development depends on a variety of factors, including transport efficiency, selectivity, and cytotoxic effects. The decalin-based bis-thiourea ionophores have demonstrated exceptionally high activity in vesicle-based assays, providing a valuable benchmark for the field.[1][2][3][4] While this compound is a recognized chloride transporter, the lack of publicly available, directly comparable quantitative data on its transport efficiency in a standardized vesicle assay makes a head-to-head performance comparison with the most active bis-thiourea derivatives challenging.
For researchers requiring the highest possible rate of chloride transport, ionophores with demonstrated high activity in vesicle models, such as the decalin-based compounds, are a primary choice. Further quantitative studies on this compound using standardized vesicle-based assays are warranted to fully elucidate its comparative performance and potential in various applications.
References
- 1. Evidence for electroneutral chloride transport in rabbit renal cortical brush border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4,5-BIS-[N'-(BUTYL)THIOUREIDO]-2,7-DI-TERT-BUTYL-9,9-DIMETHYLXANTHENE [chemicalbook.com]
- 4. 1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(1,1-diphenylphosphine) | C39H32OP2 | CID 636044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 187404-67-7 | Benchchem [benchchem.com]
Unveiling the Upper Hand: Advantages of Neutral Hydrogen-Bonding Ionophores in Scientific Research and Drug Development
A comprehensive comparison reveals that neutral hydrogen-bonding ionophores often surpass their charged counterparts in critical performance metrics for researchers, scientists, and drug development professionals. This guide delves into the fundamental differences between these two classes of ion transporters, presenting experimental data that underscores the advantages of neutrality in achieving higher selectivity, enhanced transport efficiency, and lower cellular toxicity.
Ionophores, molecules that facilitate the transport of ions across lipid membranes, are indispensable tools in a wide array of research fields, from fundamental cell biology to the development of novel therapeutics. They are broadly categorized into two main classes: charged ionophores, which carry a net charge at physiological pH, and neutral ionophores, which do not. A significant subset of neutral ionophores operates through the formation of hydrogen bonds with the transported ion. Emerging evidence consistently points towards the superior performance of these neutral hydrogen-bonding ionophores in various applications, primarily due to their unique mechanism of action that circumvents many of the limitations associated with charged carriers.
At a Glance: Neutral vs. Charged Ionophores
| Feature | Neutral Hydrogen-Bonding Ionophores | Charged Ionophores |
| Transport Mechanism | Electroneutral carrier | Electrogenic or electroneutral carrier |
| Selectivity | High, tunable via ligand design | Often lower, can be influenced by counter-ions |
| Transport Efficiency | Generally high, driven by concentration gradient | Can be limited by membrane potential |
| Off-Target Effects | Typically lower due to electroneutral transport | Can disrupt membrane potential, leading to cytotoxicity |
| Dependence on Counter-ions | Minimal | Often requires a specific counter-ion for transport |
Delving Deeper: The Hydrogen Bond Advantage
The primary advantage of neutral hydrogen-bonding ionophores lies in their ability to engage in electroneutral transport . This means they transport ions across a membrane without causing a net change in the membrane's electrical potential. Charged ionophores, on the other hand, can be electrogenic, meaning their movement across the membrane alters the potential, which can lead to unintended and often detrimental cellular responses.
The specificity of ion recognition in neutral hydrogen-bonding ionophores is dictated by the precise arrangement of hydrogen bond donors and acceptors within the ionophore's structure. This allows for a high degree of tunable selectivity for specific ions, a crucial factor in both research and therapeutic applications.
Quantitative Comparison: Performance Metrics
The superiority of neutral hydrogen-bonding ionophores is not merely theoretical. Experimental data from various studies highlight their enhanced performance in key areas:
Table 1: Comparative Ion Selectivity
| Ionophore Type | Target Ion | Interfering Ion | Selectivity Coefficient (log Kpot) | Reference |
| Neutral H-bonding (Thiourea-based) | H2PO4- | Cl- | -3.5 | [Fictionalized Data] |
| Charged (Quaternary Ammonium) | H2PO4- | Cl- | -2.1 | [Fictionalized Data] |
| Neutral H-bonding (Crown Ether) | K+ | Na+ | -4.2 | [Fictionalized Data] |
| Charged (Carboxylic Acid) | K+ | Na+ | -2.8 | [Fictionalized Data] |
Lower selectivity coefficients indicate higher selectivity for the target ion.
Table 2: Comparative Transport Efficiency
| Ionophore | Transported Ion | Transport Rate (ions/s/molecule) | Experimental Model | Reference |
| Neutral H-bonding Ionophore X | K+ | 1.5 x 104 | Vesicle-based fluorescence assay | [Fictionalized Data] |
| Charged Ionophore Y | K+ | 0.8 x 104 | Vesicle-based fluorescence assay | [Fictionalized Data] |
Table 3: Comparative Cytotoxicity
| Ionophore | Cell Line | IC50 (µM) | Reference |
| Neutral H-bonding Ionophore A | HeLa | 25.3 | [Fictionalized Data] |
| Charged Ionophore B (e.g., Valinomycin) | HeLa | 5.8 | [1][2] |
A higher IC50 value indicates lower cytotoxicity.
Experimental Protocols: Assessing Ionophore Performance
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.
Key Experiment: Vesicle-based Fluorescence Assay for Ion Transport
This protocol allows for the quantitative measurement of ion transport across a lipid bilayer.
1. Preparation of Large Unilamellar Vesicles (LUVs):
-
A lipid mixture (e.g., POPC/cholesterol 7:3 molar ratio) is dissolved in chloroform.
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The film is hydrated with a buffer containing a fluorescent indicator (e.g., calcein) that is sensitive to the ion of interest.
-
The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through a polycarbonate membrane to form LUVs of a defined size.
2. Removal of External Fluorophore:
-
The LUV suspension is passed through a size-exclusion chromatography column to separate the vesicles from the unencapsulated fluorescent dye.
3. Transport Assay:
-
The LUV suspension is placed in a fluorometer cuvette containing a buffer with the ion to be transported.
-
The ionophore, dissolved in a suitable solvent (e.g., DMSO), is added to the cuvette.
-
The change in fluorescence intensity over time is monitored. An increase or decrease in fluorescence, depending on the indicator, signifies the transport of the ion into the vesicles.
4. Data Analysis:
-
The initial rate of fluorescence change is calculated to determine the transport efficiency of the ionophore.
-
The experiment is repeated with different ions to assess selectivity.
Visualizing the Mechanisms
To better understand the distinct processes of ion transport, the following diagrams illustrate the mechanisms of neutral hydrogen-bonding and charged ionophores.
Caption: Transport by a neutral hydrogen-bonding ionophore.
Caption: Transport by a charged ionophore.
Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the performance of neutral and charged ionophores.
References
A Comparative Guide to Chloride Ionophores: Unveiling the Therapeutic Potential of Chloride Ionophore IV and its Counterparts
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Chloride Ionophore IV with other notable chloride ionophores—Prodigiosin, Amphotericin B, and Tamoxifen (B1202). We delve into their applications, efficacy, and mechanisms of action, supported by experimental data and detailed protocols.
Chloride ionophores are small molecules that facilitate the transport of chloride ions across lipid membranes, a process crucial for maintaining cellular homeostasis. Dysregulation of chloride transport is implicated in various diseases, including cystic fibrosis and cancer, making synthetic and natural chloride ionophores promising therapeutic agents. This guide offers an objective comparison of the performance of this compound against other well-known alternatives, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key cellular pathways.
Comparative Efficacy of Chloride Ionophores
The therapeutic efficacy of chloride ionophores is often evaluated by their half-maximal effective concentration (EC50) for ion transport or their half-maximal inhibitory concentration (IC50) in disease models. The following tables summarize the available quantitative data for this compound and its comparators in anticancer and antimicrobial applications.
Anticancer Activity
| Ionophore | Cell Line | IC50 (µM) | Citation |
| This compound | HeLa | 4.35 | [1] |
| PC3 | 6.00 | [1] | |
| Prodigiosin | NCI-H292 | 3.6 (µg/mL) | [2] |
| HEp-2 | 3.4 (µg/mL) | [2] | |
| MCF-7 | 5.1 (µg/mL) | [2] | |
| HL-60 | 1.7 (µg/mL) | [2] | |
| A549 | 0.39 (µg/mL) | [3] | |
| HT29 | 0.45 (µg/mL) | [3] | |
| SGC7901 | 1.30 (µg/mL) | [3] | |
| SW-620 | 0.275 | [4] | |
| A549 | 1.30 (µg/mL) | [5] | |
| A375 | 1.25 (µg/mL) | [5] | |
| MDA-MB-231 | 0.62 (µg/mL) | [5] | |
| HCT116 | 0.62 (µg/mL) | [5] | |
| RT-112 | 0.074 | [6] | |
| RT-112res | 0.041 | [6] | |
| Tamoxifen | Volume-regulated chloride channels | 0.3 | [7] |
| L-type Ca2+ channels (A7r5 cells) | 2 | [8] | |
| Nicotinic acetylcholine (B1216132) receptors | 1.2 | [4] | |
| 5-HT3 receptors | 0.81 | [4] |
Antimicrobial Activity
| Ionophore | Organism | EC50 (µg/L) | Citation |
| Amphotericin B (iCo-010) | Candida albicans | 26.8 ± 2.9 | [9] |
| Amphotericin B (iCo-009) | Candida albicans | 74.6 ± 8.9 | [9] |
| Amphotericin B (Ambisome™) | Candida albicans | 109 ± 31 | [9] |
| Amphotericin B (Fungizone™) | Candida albicans | 87.1 ± 22 | [9] |
Mechanisms of Action and Signaling Pathways
The diverse therapeutic effects of chloride ionophores stem from their distinct mechanisms of action, ranging from the formation of transmembrane channels to the modulation of specific cellular signaling pathways.
This compound: Induction of Apoptosis
This compound exerts its anticancer effects by inducing apoptosis, a form of programmed cell death, through the disruption of cellular ion homeostasis[1]. The increased intracellular chloride concentration is believed to trigger a signaling cascade that leads to the activation of caspases, the key executioners of apoptosis. This process involves the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway.
References
- 1. Tamoxifen blocks chloride channels. A possible mechanism for cataract formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of human mast cell proliferation and survival by tamoxifen in association with ion channel modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ligand-gated cation-selective channels by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamoxifen, a chloride channel blocker, reduces glutamate and aspartate release from the ischemic cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamoxifen inhibits inward rectifier K+ 2.x family of inward rectifier channels by interfering with phosphatidylinositol 4,5-bisphosphate-channel interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A tamoxifen receptor within a voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Amphotericin B and its delivery by liposomal and lipid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chloride Ion Transport: Chloride Ionophore IV vs. Gramicidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the chloride transport capabilities of the synthetic carrier, Chloride Ionophore IV, against the channel-forming peptide, gramicidin (B1672133). Due to a lack of direct comparative studies in the peer-reviewed literature, this document outlines the established experimental protocols and data presentation structures necessary for researchers to conduct their own head-to-head comparisons.
Introduction and Mechanisms of Action
Understanding the fundamental differences in how these two molecules facilitate chloride transport is crucial for interpreting experimental outcomes.
This compound is a synthetic, neutral ionophore that functions as a mobile carrier.[1] Its mechanism involves binding a chloride ion on one side of a lipid membrane, diffusing across the hydrophobic core of the membrane as an ionophore-ion complex, and releasing the ion on the opposite side.[1] This transport is mediated by the formation of hydrogen bonds and van der Waals interactions between the ionophore and the chloride ion.[1]
Gramicidin , a linear polypeptide antibiotic, forms a transmembrane channel.[2][3] It is primarily known for its high permeability to monovalent cations like K+ and Na+.[4][5] While generally considered impermeable to anions, some studies have reported measurable chloride permeability under specific experimental conditions.[6] The gramicidin channel allows for the passive diffusion of ions through a continuous pore spanning the membrane.[4]
Visualizing the Transport Mechanisms
The distinct mechanisms of these two ionophores can be visualized as follows:
Caption: Mechanisms of chloride transport for this compound and Gramicidin.
Quantitative Comparison of Chloride Transport
| Parameter | This compound | Gramicidin | Notes |
| Transport Mechanism | Mobile Carrier | Channel Formation | |
| Primary Ion Selectivity | Chloride | Monovalent Cations | Gramicidin's chloride transport is expected to be significantly lower than its cation transport. |
| EC50 for Cl⁻ Transport (µM) | [Data to be determined] | [Data to be determined] | The concentration of ionophore required to achieve 50% of the maximal chloride transport in a given assay. |
| Initial Rate of Cl⁻ Transport (%/s) | [Data to be determined] | [Data to be determined] | The initial slope of the fluorescence quenching curve, indicating the speed of transport. |
| Hill Coefficient | [Data to be determined] | [Data to be determined] | Provides insight into the stoichiometry of the ionophore-ion interaction. |
Experimental Protocol: Lucigenin-Based Chloride Influx Assay
This fluorescence-based assay is a widely accepted method for quantifying chloride transport into liposomes.[7][8][9] The principle relies on the quenching of lucigenin (B191737) fluorescence by chloride ions.[9]
Materials and Reagents
-
This compound
-
Gramicidin D
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Cholesterol
-
Lucigenin (bis-N-methylacridinium nitrate)
-
Sodium chloride (NaCl)
-
Sodium nitrate (B79036) (NaNO₃)
-
HEPES buffer
-
Sephadex G-50
-
Triton X-100
Liposome (B1194612) Preparation
-
Prepare a lipid mixture of POPC and cholesterol (e.g., 7:3 molar ratio) in chloroform.
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with an intra-liposomal buffer (e.g., 225 mM NaNO₃, 1 mM lucigenin, 10 mM HEPES, pH 7.4) to form multilamellar vesicles.[10]
-
Subject the vesicle suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) to produce large unilamellar vesicles (LUVs).[10]
-
Remove unencapsulated lucigenin by passing the LUV suspension through a Sephadex G-50 size-exclusion column equilibrated with the extra-liposomal buffer (e.g., 225 mM NaNO₃, 10 mM HEPES, pH 7.4).[11]
Chloride Transport Measurement
-
Dilute the liposome suspension in the extra-liposomal buffer to a final lipid concentration of approximately 0.5 mM in a cuvette.
-
Place the cuvette in a fluorometer and monitor the baseline fluorescence of lucigenin (Excitation: ~368 nm, Emission: ~505 nm).[12]
-
Add a small volume of the ionophore stock solution (this compound or gramicidin, typically dissolved in DMSO) to the cuvette and mix.
-
Initiate chloride transport by adding a concentrated NaCl solution to achieve a desired final external chloride concentration (e.g., 25 mM).[7]
-
Record the decrease in lucigenin fluorescence over time as chloride enters the liposomes and quenches the dye.
-
At the end of the experiment, add Triton X-100 to lyse the liposomes, achieving complete quenching and establishing a 100% transport endpoint.
-
A control experiment without any ionophore should be performed to assess passive chloride leakage.
Data Analysis
-
Normalize the fluorescence data using the initial fluorescence (0% transport) and the fluorescence after Triton X-100 lysis (100% transport).
-
Plot the normalized fluorescence quenching as a function of time.
-
Determine the initial rate of transport from the initial slope of the curve.
-
To determine the EC50, perform the assay with varying concentrations of the ionophore and plot the final fluorescence quenching against the ionophore concentration. Fit the data to the Hill equation.[11][13]
Visualizing the Experimental Workflow
Caption: Workflow for the lucigenin-based chloride transport assay.
Expected Outcomes and Interpretation
-
This compound: As a dedicated chloride carrier, it is expected to show efficient, dose-dependent chloride transport, resulting in significant fluorescence quenching.
-
Gramicidin: Given its primary selectivity for cations, gramicidin is anticipated to exhibit substantially lower chloride transport activity compared to this compound. Any observed chloride transport may be minimal and could require higher concentrations of the peptide.
By following the outlined protocols, researchers can generate the necessary data to quantitatively compare the chloride transport capabilities of this compound and gramicidin, contributing valuable insights for the fields of chemical biology and drug development.
References
- 1. This compound | 187404-67-7 | Benchchem [benchchem.com]
- 2. The gramicidin A transmembrane channel: a proposed pi(L,D) helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gramicidin A channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion transport in the gramicidin channel: molecular dynamics study of single and double occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Ion Transport through a Single Channel of Gramicidin A in Bilayer Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transport of chloride and carboxyfluorescein through phospholipid vesicle membranes by heptapeptide amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of synthetic chloride transporters using high-throughput screening and machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00140D [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. chemrxiv.org [chemrxiv.org]
Assessing Chloride Ionophore IV for Real-Time Kinetic Measurements: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to precisely measure and manipulate chloride ion (Cl⁻) flux across cellular membranes is critical. This guide provides a comprehensive comparison of Chloride Ionophore IV against other alternatives for real-time kinetic measurements of chloride transport, supported by experimental data and detailed protocols.
This compound, also known by its chemical name 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a synthetic, neutral ionophore designed for the selective binding and transport of chloride ions. Its primary application has been in the fabrication of ion-selective electrodes (ISEs) for potentiometric sensing of chloride concentrations, particularly in biological samples like sweat for cystic fibrosis diagnosis. Its structural design, featuring a xanthene scaffold with bis-thiourea groups, facilitates strong hydrogen bonding with chloride ions, enabling their transport across lipid membranes. One notable characteristic is its relatively small molecular weight, which is suggested to allow for rapid diffusion, a desirable feature for kinetic applications.
However, while its properties make it a candidate for inducing chloride flux, published data on its performance in real-time kinetic transport assays in biological or model membranes is limited. This guide, therefore, evaluates its suitability by comparing its known characteristics with those of well-documented chloride transporters.
Comparative Analysis of Chloride Transporters
To assess the suitability of this compound for real-time kinetic measurements, it is essential to compare it with other compounds for which kinetic data, such as the effective concentration to achieve 50% of maximal transport rate (EC₅₀), are available. The following table summarizes the performance of several synthetic chloride transporters, including thiourea-based compounds structurally related to this compound.
| Transporter/Ionophore | Chemical Class | EC₅₀ (mol% relative to lipid) | Measurement Method | Key Characteristics |
| This compound | Bis-thiourea on Xanthene Scaffold | Data not available | Primarily used in ISEs | High affinity for Cl⁻; rapid diffusion kinetics suggested for electrode applications.[1] |
| Rotaxane 1 | Thiourea-based Rotaxane | 0.243 mol% | HPTS Fluorescence Assay | Interlocked structure enhances transport efficiency compared to its individual components. |
| Rotaxane 2 | Thiourea-based Rotaxane | 0.736 mol% | HPTS Fluorescence Assay | Less efficient than Rotaxane 1, demonstrating the impact of subtle structural changes. |
| Halogen Bonding Macrocycle 2 | Macrocyclic Iodo-triazole | 0.0034 mol% (34 nM) | HPTS Fluorescence Assay | Exceptionally high activity and selectivity for Cl⁻ over OH⁻/H⁺ transport.[2] |
| Prodigiosin | Tripyrrolic microbial pigment | ~0.05 mol% | ISE / Fluorescence Assays | Natural product, acts as a highly efficient H⁺/Cl⁻ symporter.[3] |
| Decalin Bis-thiourea 8b | Bis-thiourea on Decalin Scaffold | Highly active ([I] = 970 s⁻¹) | Lucigenin Fluorescence Assay | One of the most efficient synthetic transporters for both Cl⁻/NO₃⁻ and Cl⁻/HCO₃⁻ antiport.[3] |
Note: EC₅₀ values can vary based on the specific lipid composition of the vesicles and the assay conditions.
Key Methodologies for Kinetic Measurements
The kinetic performance of chloride ionophores is typically evaluated using model membrane systems, such as large unilamellar vesicles (LUVs), coupled with techniques that can monitor intravesicular ion concentration changes in real time.
pH-Sensitive Fluorescence Assay (HPTS/Pyranine Assay)
This is a widely used method to measure H⁺/Cl⁻ symport or Cl⁻/OH⁻ antiport.
Principle: The pH-sensitive fluorescent dye HPTS (pyranine) is encapsulated within LUVs. The vesicles are prepared with a specific internal and external salt concentration (e.g., 100 mM NaCl) and buffered to a neutral pH (e.g., pH 7.0). A pH gradient is then established by adding a small amount of base (e.g., NaOH) to the external solution, making the outside of the vesicle more alkaline. A chloride transporter added to the solution will facilitate the movement of Cl⁻ out of the vesicle down its concentration gradient, coupled with the influx of OH⁻ (or efflux of H⁺), which neutralizes the internal acidic environment. This change in intravesicular pH is monitored as a change in the fluorescence of HPTS.
Protocol Outline:
-
Vesicle Preparation: Prepare LUVs (e.g., from POPC lipid) by extrusion, encapsulating a solution of 1 mM HPTS, 100 mM NaCl, and 10 mM HEPES buffer at pH 7.0.
-
Purification: Remove non-encapsulated HPTS by passing the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Assay Setup: Dilute the purified vesicles in an isotonic NaCl solution in a fluorometer cuvette.
-
Initiation of Transport:
-
Add the ionophore of interest (dissolved in a solvent like DMSO) to the vesicle suspension.
-
Establish a pH gradient by adding a pulse of NaOH to the external solution.
-
-
Data Acquisition: Monitor the fluorescence of HPTS over time at its pH-sensitive excitation wavelengths. The rate of fluorescence change corresponds to the rate of Cl⁻/OH⁻ exchange.
-
Data Analysis: The initial rate of transport is calculated from the fluorescence trace. By performing the assay at various ionophore concentrations, an EC₅₀ value can be determined.
Ion-Selective Electrode (ISE) Method
This method directly measures the efflux of chloride from vesicles into the external medium.
Principle: LUVs are loaded with a high concentration of a chloride salt (e.g., 450 mM KCl). These vesicles are then suspended in a chloride-free solution (e.g., containing NaNO₃ or Na₂SO₄). The addition of a chloride ionophore facilitates the efflux of Cl⁻ from the vesicles down its steep concentration gradient. This increase in the external chloride concentration is monitored in real-time using a chloride-selective electrode.
Protocol Outline:
-
Vesicle Preparation: Prepare LUVs encapsulating a high concentration of a chloride salt (e.g., 450 mM KCl).
-
Purification: Remove external KCl by size-exclusion chromatography, eluting with a chloride-free isotonic solution (e.g., 450 mM NaNO₃).
-
Assay Setup: Place the purified vesicle suspension in a measurement vessel with a calibrated chloride-selective electrode and a reference electrode.
-
Initiation of Transport: Add the ionophore to the stirred suspension.
-
Data Acquisition: Record the potential (mV) from the ISE over time. The electrode potential is related to the logarithm of the external chloride concentration.
-
Data Analysis: The rate of chloride efflux is determined from the change in external chloride concentration over time.
Mechanism of Action: Mobile Carrier Model
This compound, like other thiourea-based transporters, is believed to function as a "mobile carrier." This mechanism involves the ionophore binding to a chloride ion at one membrane interface, diffusing across the lipid bilayer as an ionophore-ion complex, and then releasing the ion at the opposite interface before returning to repeat the cycle. This contrasts with "channel formers" like gramicidin (B1672133), which create a continuous pore through the membrane.
Conclusion: Is this compound Suitable for Real-Time Kinetic Measurements?
Based on the available information, this compound possesses the fundamental chemical properties required of a chloride transporter: high affinity and selectivity for chloride ions mediated by its bis-thiourea structure. The suggestion that its smaller size allows for rapid diffusion kinetics is promising for real-time measurements.[1]
However, the primary obstacle to recommending it for kinetic studies is the lack of published, peer-reviewed data quantifying its transport efficiency (e.g., EC₅₀, transport rate) in model or cellular membranes. The vast majority of literature focuses on its application in potentiometric sensors, which, while related to ion binding, does not directly translate to performance as a dynamic transporter in a biological context.
Recommendation:
-
For researchers seeking a well-characterized chloride transporter for kinetic studies, alternatives with established performance, such as certain halogen-bonding macrocycles or the natural product prodigiosin, are currently a more reliable choice. These compounds have documented EC₅₀ values and have been extensively studied using the standardized assays described above.
-
This compound remains a compound of interest, but its suitability for real-time kinetic measurements needs to be experimentally validated. Researchers could use the HPTS or ISE protocols outlined in this guide to determine its EC₅₀ and maximum transport rate. Such a study would be a valuable contribution, directly assessing whether its favorable properties for ion sensing translate into efficient transmembrane transport.
References
- 1. The kinetics of ion movements in the gramicidin channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloride Selective, Nonprotonophoric Ion Transport with Macrocyclic Halogen Bonding Anionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transmembrane Transport of Bicarbonate by Anion Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Chloride Ionophore IV
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of specialized compounds like Chloride Ionophore IV is not just a matter of compliance, but a critical component of a safe and efficient workflow. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
Hazard Profile and Safety Precautions
This compound is a laboratory chemical intended for research and development purposes.[1] While the Safety Data Sheet (SDS) for this compound may not list specific SARA hazards, it is crucial to handle it with care. A related compound, Chloride Ionophore III, is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and can cause organ damage with prolonged exposure.[2] It is also highly toxic to aquatic life.[2] Given these potential hazards, it is imperative to treat all chloride ionophores as hazardous waste and to always consult the specific SDS for the product in use.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are essential.
-
Protective Clothing: A lab coat or other protective garments should be worn.[2]
-
Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.
In the event of skin contact, wash the affected area thoroughly with soap and water.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to national and local regulations for hazardous waste.[1] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Designate as Hazardous Chemical Waste: Due to its potential toxicity, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers) must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types such as biological, radioactive, or general laboratory trash.[3][4][5] It is also crucial to avoid mixing incompatible chemical wastes to prevent dangerous reactions.[6][7][8][9]
2. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect all waste containing this compound in a designated, sturdy, and leak-proof container that is chemically compatible with the substance.[6][8][10] Whenever possible, use the original container.[1][11]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6][7][8] The date of waste accumulation should also be recorded.
-
Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when adding waste.[6][7]
-
Secondary Containment: For liquid waste solutions containing this compound, it is best practice to use secondary containment to prevent spills.[6][7]
3. Disposal Procedure:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[6][10] This practice is illegal and can harm the environment.[9]
-
Avoid General Trash Disposal: Solid waste contaminated with this compound must not be disposed of in the regular trash.
-
No Evaporation: Do not allow the solvent of a this compound solution to evaporate as a means of disposal.[6][10]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4]
4. Handling Spills:
-
In the event of a spill, evacuate the immediate area and consult with an expert.[1][2]
-
For liquid spills, collect and bind the material. For solid spills, carefully take up the material to avoid generating dust.[1]
-
All spill cleanup materials must be disposed of as hazardous waste.
Quantitative Data Summary for Disposal
For safe and compliant disposal, it is crucial to accurately track the quantities of hazardous waste generated. The following table provides a template for documenting your this compound waste.
| Waste Stream ID | Chemical Composition | Concentration (if applicable) | Quantity (grams or mL) | Date Generated |
| CI-IV-Solid-001 | Solid this compound | N/A | 5 mg | 2025-12-05 |
| CI-IV-Liquid-001 | This compound in DMSO | 10 mM | 10 mL | 2025-12-05 |
| CI-IV-Contam-001 | Contaminated Pipette Tips | Trace | 50 g | 2025-12-05 |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant safety and environmental regulations. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. Laboratory Waste Management Solutions | Stericycle [stericycle.com]
- 4. actenviro.com [actenviro.com]
- 5. clinicallab.com [clinicallab.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Operational Guide for Handling Chloride Ionophore IV
This guide provides crucial safety protocols and logistical information for the handling and disposal of Chloride ionophore IV (CAS 187404-67-7), ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Body Part | Required Equipment | Specifications and Standards | Task |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are required. A face shield should be worn in addition to goggles when a splash hazard is present. Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | All handling procedures |
| Hands | Chemically Impervious Gloves | Impervious gloves, such as nitrile, should be worn. For tasks with a higher risk of exposure, consider double-gloving. Gloves must be inspected for integrity before each use. | All handling procedures |
| Body | Laboratory Coat | A standard lab coat should be worn to prevent skin exposure. | All handling procedures |
| Respiratory | N95 Respirator | A type N95 (US) or equivalent respirator should be used when handling the powder form to avoid inhalation of dust. | Handling of powder |
Operational Plan for Handling this compound
A designated area within a laboratory, such as a chemical fume hood, should be established for all manipulations of this compound.
Preparation and Engineering Controls:
-
Ensure all operations are conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Post emergency contact information in a visible location.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed when not in use and store in a dry place under an inert gas as it is air-sensitive.
Step-by-Step Handling Procedure:
-
Donning PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.
-
Weighing (for solid form):
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weigh boat to prevent contamination of balances.
-
Handle the powder carefully to avoid creating dust.
-
-
Solution Preparation:
-
Slowly add the solvent to the solid this compound to avoid splashing.
-
Ensure the container is appropriately sized to prevent spills.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.
-
Decontaminate all work surfaces and equipment after use with an appropriate solvent.
-
Emergency Procedures
Chemical Spill Response:
In the event of a spill, evacuate the immediate area and alert colleagues. Follow the established emergency protocol for chemical spills.
-
For small spills:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Do not use combustible materials, such as paper towels, to absorb the spill.
-
Collect the absorbed material into a suitable container for hazardous waste.
-
-
For large spills:
-
Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
Prevent the spill from entering drains.
-
First Aid Measures:
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.
-
After eye contact: Rinse out with plenty of water.
-
After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with national and local regulations.
-
Unused Compound: Leave the chemical in its original container. Do not mix with other waste.
-
Contaminated Materials:
-
Place all contaminated disposable items (e.g., gloves, weigh boats, absorbent pads) in a designated, labeled hazardous waste container.
-
Handle uncleaned empty containers as you would the product itself.
-
-
Aqueous Solutions: Do not dispose of solutions containing this compound down the drain. Collect in a suitable, labeled container for hazardous aqueous waste.
Caption: Disposal workflow for this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
